Product packaging for 4-(1-Aminopropyl)phenol hydrochloride(Cat. No.:CAS No. 1135288-77-5)

4-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B1292816
CAS No.: 1135288-77-5
M. Wt: 187.66 g/mol
InChI Key: RBZSZQKNTDZIHA-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)phenol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B1292816 4-(1-Aminopropyl)phenol hydrochloride CAS No. 1135288-77-5

Properties

IUPAC Name

4-(1-aminopropyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-3-5-8(11)6-4-7;/h3-6,9,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZSZQKNTDZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648546
Record name 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135288-77-5
Record name 4-(1-Aminopropyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135288775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-AMINOPROPYL)PHENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q611N4XI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropyl)phenol hydrochloride is a chemical compound of interest in the fields of pharmaceutical research and drug development. As a substituted aminophenol, its structural features, including a chiral center, a phenolic hydroxyl group, and an amino group, make it a potential building block for the synthesis of more complex molecules with possible biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, and analytical methods, as well as the biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(1-Aminopropyl)phenol and its hydrochloride salt is presented below. It is important to note that while data for the free base is available from computational models, experimental data for the hydrochloride salt is limited.

Table 1: Physicochemical Properties of 4-(1-Aminopropyl)phenol and its Hydrochloride Salt

Property4-(1-Aminopropyl)phenol (Free Base)This compoundSource
IUPAC Name 4-(1-aminopropyl)phenol4-(1-aminopropyl)phenol;hydrochloride[1]
CAS Number 85068-38-81135288-77-5[1][2]
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO[1][2]
Molecular Weight 151.21 g/mol 187.67 g/mol [1][3]
Physical Form Not specified (computational)Solid[3]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableSoluble in water. Amine salts are generally soluble in polar solvents like methanol and ethanol, and less soluble in nonpolar solvents.[4]
LogP (predicted) 1.41.26[1][3]
Storage Conditions Not applicableInert atmosphere, Room Temperature[5]

Synthesis and Purification

Experimental Protocol: Reductive Amination of 4-Hydroxypropiophenone (General Procedure)

This protocol is a general representation of a reductive amination reaction and would require optimization for the specific synthesis of 4-(1-Aminopropyl)phenol.

Materials:

  • 4-Hydroxypropiophenone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[7][8]

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (optional, as a catalyst)

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (for salt formation)

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: Dissolve 4-hydroxypropiophenone in anhydrous methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours or until imine formation is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. The pH of the aqueous residue is adjusted to be basic (pH > 9) with a suitable base (e.g., 1M NaOH) to deprotonate the amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Free Base: The crude 4-(1-aminopropyl)phenol can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification of the Hydrochloride Salt: The precipitated salt can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed for further purification.[9]

G cluster_synthesis Synthesis Workflow start 4-Hydroxypropiophenone imine Imine Formation (Ammonia source) start->imine reduction Reduction (e.g., NaBH3CN) imine->reduction workup Work-up and Extraction reduction->workup purification_base Purification of Free Base (Column Chromatography) workup->purification_base salt_formation Hydrochloride Salt Formation (Anhydrous HCl) purification_base->salt_formation purification_salt Purification of Salt (Recrystallization) salt_formation->purification_salt end 4-(1-Aminopropyl)phenol Hydrochloride purification_salt->end

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be achieved through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not available, the expected chemical shifts for the free base can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the methine proton of the aminopropyl group, the methylene protons, and the methyl protons. The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield in the aromatic region. The carbons of the aminopropyl side chain will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amine salt): Broad absorption in the 2400-3200 cm⁻¹ range.

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and, given the chiral nature of the molecule, for separating the enantiomers of 4-(1-Aminopropyl)phenol.

Experimental Protocol: Chiral HPLC Separation of Amines (General Procedure)

This protocol provides a general framework for the chiral separation of amines and would need to be optimized for 4-(1-Aminopropyl)phenol.[10][11][12]

Instrumentation:

  • HPLC system with a UV or diode-array detector (DAD).

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for optimal separation.

  • Additives: For basic compounds like amines, a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and resolution.[12]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which for a phenol derivative is typically around 270-280 nm.

G cluster_hplc Chiral HPLC Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection onto Chiral Column sample_prep->injection separation Elution with Mobile Phase injection->separation detection UV Detection separation->detection analysis Data Analysis (Enantiomeric Purity) detection->analysis

Caption: A typical workflow for the chiral HPLC analysis of an amine.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the biological activities of structurally related aminophenol derivatives have been investigated, providing potential insights into the possible activities of this compound.

Aminophenol derivatives have been explored for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various aminophenol derivatives have demonstrated broad-spectrum activity against different bacterial and fungal strains.[13][14]

  • Antioxidant Activity: The phenolic hydroxyl group is a key structural feature that can confer antioxidant properties by scavenging free radicals.[14][15]

  • Cytotoxic and Anticancer Activity: Some aminophenol derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[13][16]

  • Enzyme Inhibition: Aminophenol-based compounds have been investigated as inhibitors of various enzymes.[15]

The mechanism of action for these activities is diverse and depends on the specific substitutions on the aminophenol scaffold. For example, some antimicrobial effects are attributed to the disruption of bacterial cell membranes.[2]

G cluster_bioactivity Potential Biological Activities of Aminophenol Derivatives Aminophenol Aminophenol Scaffold Antimicrobial Antimicrobial/ Antifungal Aminophenol->Antimicrobial Antioxidant Antioxidant Aminophenol->Antioxidant Cytotoxic Cytotoxic/ Anticancer Aminophenol->Cytotoxic Enzyme_Inhibition Enzyme Inhibition Aminophenol->Enzyme_Inhibition

References

An In-depth Technical Guide to 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1135288-77-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-(1-Aminopropyl)phenol hydrochloride (CAS 1135288-77-5). This guide is a comprehensive overview based on the known properties of its free base, 4-(1-Aminopropyl)phenol, and structurally related aminophenol derivatives. The information herein is intended for research and development purposes and should be supplemented with in-house experimental validation.

Introduction

This compound is a chemical compound belonging to the aminophenol class. Aminophenols are aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene ring. This structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science. The hydrochloride salt form of 4-(1-Aminopropyl)phenol enhances its stability and aqueous solubility, making it suitable for a range of research applications.

This technical guide provides a detailed overview of the available physicochemical data, proposed synthetic routes, expected spectroscopic characteristics, and potential biological activities of this compound. It is designed to be a valuable resource for researchers and professionals working in drug discovery, chemical synthesis, and materials science.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The following table summarizes the key computed and available data for the hydrochloride salt and its corresponding free base.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
CAS Number 1135288-77-585068-38-8[1][2]
Molecular Formula C₉H₁₄ClNOC₉H₁₃NO[3]
Molecular Weight 187.67 g/mol 151.21 g/mol [2][4]
Appearance Solid (predicted)Not specified[4]
Storage Temperature Inert atmosphere, Room TemperatureNot specified[4]
Hydrogen Bond Donor Count 32[2]
Hydrogen Bond Acceptor Count 22[2]
Rotatable Bond Count 22[2]
Topological Polar Surface Area 46.2 Ų46.3 Ų[2]
Complexity 108108[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to 4-(1-Aminopropyl)phenol could involve the reaction of 4-hydroxypropiophenone with an aminating agent, followed by reduction. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 4-Hydroxypropiophenone 4-Hydroxypropiophenone Intermediate_Imine Intermediate Imine 4-Hydroxypropiophenone->Intermediate_Imine + Ammonia Ammonia Ammonia 4_1_Aminopropyl_phenol 4-(1-Aminopropyl)phenol Intermediate_Imine->4_1_Aminopropyl_phenol + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) 4_1_Aminopropyl_phenol_HCl 4-(1-Aminopropyl)phenol hydrochloride 4_1_Aminopropyl_phenol->4_1_Aminopropyl_phenol_HCl + HCl HCl Hydrochloric Acid

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Reductive Amination

The following is a generalized protocol for the reductive amination of a ketone, which could be adapted for the synthesis of 4-(1-Aminopropyl)phenol.

  • Reaction Setup: Dissolve 4-hydroxypropiophenone in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Amine Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.

  • Reducing Agent: Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 4-(1-Aminopropyl)phenol free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Expected Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methine Proton (-CH-NH₂): A multiplet (likely a triplet or quartet) around δ 3.5-4.5 ppm.

  • Methylene Protons (-CH₂-): A multiplet (likely a quintet or sextet) around δ 1.5-2.0 ppm.

  • Methyl Protons (-CH₃): A triplet around δ 0.8-1.2 ppm.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. In the hydrochloride salt, the amine protons would be shifted downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group would be the most downfield.

  • Methine Carbon (-CH-NH₂): A signal around δ 50-60 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 30-40 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 10-15 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-H Stretch: A medium to strong band in the region of 3200-3400 cm⁻¹ for the primary amine. In the hydrochloride salt, this will appear as a broad ammonium (N⁺-H) stretch.

  • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Medium to strong bands in the region of 2850-3000 cm⁻¹.

  • C=C Aromatic Stretch: Medium to strong bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (for the free base): A peak at m/z = 151, corresponding to the molecular weight of 4-(1-Aminopropyl)phenol.

  • Fragmentation Pattern: Expect fragmentation patterns typical for phenols and alkylamines, including loss of the ethyl group and cleavage alpha to the nitrogen atom.

Potential Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not documented in publicly accessible literature. However, based on its structural similarity to other aminophenol compounds and biogenic amines, several potential biological activities can be hypothesized.

Hypothesized Biological Activities
  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.

  • Antimicrobial Activity: Some aminophenol derivatives have demonstrated antimicrobial effects.[5] The mechanism is often attributed to the disruption of bacterial cell membranes.[5]

  • Enzyme Inhibition: The aminophenol scaffold can interact with the active sites of various enzymes. For instance, some structurally related compounds exhibit inhibitory activity against enzymes like cyclooxygenase-2.[5]

  • Neuromodulatory Effects: The phenethylamine backbone embedded within the structure of 4-(1-Aminopropyl)phenol suggests potential interactions with neurotransmitter systems in the central nervous system.

Postulated Signaling Pathways

Given the potential for neuromodulatory effects, a hypothetical signaling pathway could involve the modulation of monoamine neurotransmitter systems.

G Compound 4-(1-Aminopropyl)phenol Transporter Monoamine Transporters (e.g., NET, DAT, SERT) Compound->Transporter Inhibition of Reuptake Receptor Monoamine Receptors (e.g., Adrenergic, Dopaminergic) Compound->Receptor Direct Binding (Agonist/Antagonist) Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Transporter->Synaptic_Cleft Downstream Downstream Cellular Effects Receptor->Downstream Synaptic_Cleft->Receptor Increased Activation

Caption: Hypothetical interaction with monoamine signaling pathways.

Experimental Protocols for Biological Evaluation

To elucidate the biological profile of this compound, a series of in vitro assays can be performed. The following are generalized protocols that can be adapted for this compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Preparation of Test Compound: Prepare serial dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for complete safety information.

Conclusion

This compound is a compound with potential applications in various fields of research, particularly in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, this technical guide provides a foundational understanding based on its chemical structure and the properties of related aminophenol derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, validate synthetic routes, and elucidate its biological activity profile. The information and protocols presented here serve as a starting point for researchers interested in exploring the potential of this molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-(1-Aminopropyl)phenol hydrochloride, a valuable intermediate in pharmaceutical development. The synthesis commences with the acylation of phenol to yield 4'-hydroxypropiophenone, which is subsequently converted to its oxime. The pivotal step involves the catalytic hydrogenation of the oxime to the corresponding primary amine, 4-(1-aminopropyl)phenol. The synthesis culminates in the formation of the stable hydrochloride salt. This document outlines detailed experimental protocols adapted from established chemical literature, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall transformation can be depicted as follows:

Synthesis_Workflow Phenol Phenol HPP 4'-Hydroxypropiophenone Phenol->HPP Propionyl Chloride, AlCl3 (Friedel-Crafts) Oxime 4'-Hydroxypropiophenone Oxime HPP->Oxime NH2OH·HCl, Base Amine 4-(1-Aminopropyl)phenol Oxime->Amine H2, PtO2 (Catalytic Hydrogenation) HCl_Salt 4-(1-Aminopropyl)phenol Hydrochloride Amine->HCl_Salt HCl in Isopropanol

Caption: Synthetic workflow for this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediates, and the final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
4'-HydroxypropiophenoneC₉H₁₀O₂150.17149-151140-145 (0.5 mmHg)70-70-2
4'-Hydroxypropiophenone OximeC₉H₁₁NO₂165.19Not ReportedNot Reported23519-55-3
4-(1-Aminopropyl)phenolC₉H₁₃NO151.21114-116Not Reported85068-38-8
4-(1-Aminopropyl)phenol HClC₉H₁₄ClNO187.67Not ReportedNot Reported1135228-77-5

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methodologies for similar compounds and represent a robust approach to the synthesis of this compound.

Step 1: Synthesis of 4'-Hydroxypropiophenone (Friedel-Crafts Acylation)

This procedure outlines the synthesis of the ketone intermediate via the Friedel-Crafts acylation of phenol.

Step1_Workflow Start Start: Phenol, Propionyl Chloride, Nitrobenzene (solvent) Reaction Reaction: 1. Cool to 5-10°C 2. Add AlCl3 portion-wise 3. Stir at RT for 12h Start->Reaction Workup Work-up: 1. Pour onto ice/HCl 2. Steam distillation (remove nitrobenzene) Reaction->Workup Purification Purification: 1. Cool aqueous residue 2. Filter crude product 3. Recrystallize from H2O Workup->Purification Product Product: 4'-Hydroxypropiophenone Purification->Product

Caption: Experimental workflow for the synthesis of 4'-Hydroxypropiophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.1194.1 g1.0
Propionyl chloride92.5292.5 g1.0
Anhydrous AlCl₃133.34267 g2.0
Nitrobenzene-500 mL-
Ice-1 kg-
Conc. HCl-100 mL-

Procedure:

  • A solution of phenol (1.0 mol) and propionyl chloride (1.0 mol) in nitrobenzene (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The flask is cooled in an ice-salt bath to maintain a temperature of 5-10°C.

  • Anhydrous aluminum chloride (2.0 mol) is added portion-wise over a period of 2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then carefully poured onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL).

  • The nitrobenzene is removed by steam distillation.

  • The remaining aqueous solution is cooled, and the crude 4'-hydroxypropiophenone precipitates.

  • The crude product is collected by filtration and recrystallized from hot water to yield pure 4'-hydroxypropiophenone.

Expected Yield: ~70-80%

Step 2: Synthesis of 4'-Hydroxypropiophenone Oxime

This protocol details the conversion of the ketone to its corresponding oxime.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Hydroxypropiophenone150.17150.2 g1.0
Hydroxylamine HCl69.4983.4 g1.2
Sodium Acetate82.0398.4 g1.2
Ethanol-1 L-
Water-500 mL-

Procedure:

  • In a round-bottom flask, 4'-hydroxypropiophenone (1.0 mol) is dissolved in ethanol (1 L).

  • A solution of hydroxylamine hydrochloride (1.2 mol) and sodium acetate (1.2 mol) in water (500 mL) is prepared and added to the ethanolic solution of the ketone.

  • The reaction mixture is heated at reflux for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath, and the oxime precipitates.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4'-hydroxypropiophenone oxime.

Expected Yield: >90%

Step 3: Catalytic Hydrogenation to 4-(1-Aminopropyl)phenol

This critical step involves the reduction of the oxime to the primary amine using catalytic hydrogenation. The use of a platinum catalyst is favored to prevent over-reduction or side reactions.

Step3_Workflow Start Start: Oxime, PtO2, Ethanol, Acetic Acid Reaction Reaction: 1. Add to hydrogenation vessel 2. Pressurize with H2 (3-4 atm) 3. Shake at RT until H2 uptake ceases Start->Reaction Workup Work-up: 1. Filter catalyst 2. Evaporate solvent Reaction->Workup Isolation Isolation: 1. Dissolve residue in H2O 2. Basify with NH4OH 3. Extract with Ethyl Acetate Workup->Isolation Purification Purification: 1. Dry organic extracts 2. Evaporate solvent 3. Recrystallize from Toluene Isolation->Purification Product Product: 4-(1-Aminopropyl)phenol Purification->Product

Caption: Experimental workflow for the catalytic hydrogenation of the oxime.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Hydroxypropiophenone Oxime165.19165.2 g1.0
Platinum(IV) oxide (PtO₂)227.081.5 g-
Ethanol-1 L-
Glacial Acetic Acid-50 mL-
Hydrogen Gas (H₂)-3-4 atm-

Procedure:

  • 4'-Hydroxypropiophenone oxime (1.0 mol) is dissolved in a mixture of ethanol (1 L) and glacial acetic acid (50 mL).

  • The solution is transferred to a Parr hydrogenation apparatus.

  • Platinum(IV) oxide (1.5 g) is added as the catalyst.

  • The apparatus is sealed, purged with hydrogen, and then pressurized to 3-4 atm with hydrogen gas.

  • The mixture is shaken at room temperature. The progress of the reaction is monitored by the cessation of hydrogen uptake.

  • Upon completion, the pressure is released, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is dissolved in water and basified with ammonium hydroxide to precipitate the free amine.

  • The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is recrystallized from toluene to afford pure 4-(1-aminopropyl)phenol.

Expected Yield: ~85-95%

Step 4: Preparation of this compound

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Aminopropyl)phenol151.21151.2 g1.0
Isopropanol-1 L-
HCl in Isopropanol (5-6 M)-~180 mL~1.0

Procedure:

  • 4-(1-Aminopropyl)phenol (1.0 mol) is dissolved in isopropanol (1 L) with gentle warming.

  • The solution is cooled to room temperature.

  • A solution of hydrogen chloride in isopropanol (5-6 M) is added dropwise with stirring until the pH of the solution is acidic (pH 2-3).

  • The hydrochloride salt precipitates out of the solution.

  • The mixture is stirred for an additional hour in an ice bath to ensure complete precipitation.

  • The solid product is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • The product is dried in a vacuum oven at 40-50°C to yield this compound.

Expected Yield: >95%

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Observations
4'-Hydroxypropiophenone¹H NMR (CDCl₃)δ ~1.2 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), ~6.9 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~9.8 (s, 1H, OH)
IR (KBr)ν ~3300 cm⁻¹ (O-H), ~1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C aromatic)
4-(1-Aminopropyl)phenol¹H NMR (DMSO-d₆)δ ~0.8 (t, 3H, CH₃), ~1.6 (m, 2H, CH₂), ~3.8 (t, 1H, CH-N), ~6.7 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~8.5-9.5 (br s, 3H, NH₂ and OH)
IR (KBr)ν ~3300-3400 cm⁻¹ (N-H, O-H), ~1600 cm⁻¹ (C=C aromatic)

Safety Considerations

  • Friedel-Crafts Acylation: This reaction is highly exothermic and involves the use of corrosive reagents (AlCl₃, propionyl chloride) and a toxic solvent (nitrobenzene). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The work-up procedure involving quenching with acid and steam distillation should be carried out with caution.

  • Catalytic Hydrogenation: This reaction involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). The hydrogenation apparatus must be properly maintained and operated by trained personnel. The catalyst should be filtered carefully and kept wet to prevent ignition.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate risk assessments before undertaking these procedures.

An In-Depth Technical Guide to 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-(1-Aminopropyl)phenol hydrochloride. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data specific to this hydrochloride salt, this guide draws upon information available for the parent compound, 4-(1-Aminopropyl)phenol, and other closely related aminophenol derivatives.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of 4-(1-Aminopropyl)phenol. The structure consists of a phenol ring substituted with a 1-aminopropyl group at the para position. The presence of the hydrochloride salt enhances the compound's stability and water solubility.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(1-Aminopropyl)phenol and its hydrochloride salt. Data is compiled from various chemical databases.

PropertyValueSource
This compound
Molecular FormulaC9H14ClNO[1][2][3]
Molecular Weight187.67 g/mol [2][3]
CAS Number1135288-77-5[1]
FormSolid[1]
Storage TemperatureInert atmosphere, Room Temperature[1][3]
4-(1-Aminopropyl)phenol (Free Base)
Molecular FormulaC9H13NO[4][5]
Molecular Weight151.21 g/mol [4][5]
CAS Number85068-38-8[4][5]
IUPAC Name4-(1-aminopropyl)phenol[4][5]
XLogP31.4[4][5]
Hydrogen Bond Donor Count2[4][5]
Hydrogen Bond Acceptor Count2[4][5]
Rotatable Bond Count2[6]

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of aminophenols can often be achieved through the reduction of the corresponding nitrophenol using methods such as catalytic hydrogenation or reduction with metals like iron in an acidic medium.[1]

Example Protocol: Reduction of a Nitrophenol

  • Dissolution: The starting nitrophenol is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: A catalyst, for instance, palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).

  • Filtration and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, the purified aminophenol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

The following diagram illustrates a generalized workflow for the synthesis of an aminophenol derivative.

synthesis_workflow start Starting Nitrophenol dissolution Dissolution in Solvent start->dissolution catalyst Catalyst Addition (e.g., Pd/C) dissolution->catalyst hydrogenation Hydrogenation (H2 atmosphere) catalyst->hydrogenation monitoring Reaction Monitoring (TLC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete purification Purification (Recrystallization/Chromatography) filtration->purification salt_formation Hydrochloride Salt Formation (HCl) purification->salt_formation final_product 4-(1-Aminopropyl)phenol HCl salt_formation->final_product

Caption: Generalized workflow for the synthesis of aminophenol derivatives.

Spectroscopic Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol ring, the protons of the aminopropyl side chain (methine, methylene, and methyl groups), and the hydroxyl and amine protons. The aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The signals for the aliphatic protons would be further upfield.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenol ring and the aminopropyl group. Aromatic carbons typically resonate in the δ 110-160 ppm region, while aliphatic carbons appear at higher field strengths.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, 4-(1-Aminopropyl)phenol, as the hydrochloride salt would likely dissociate in the mass spectrometer.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of this compound are scarce, the broader class of aminophenol derivatives has been investigated for various pharmacological effects.[2][4]

Known and Hypothesized Biological Activities
  • Antimicrobial Activity: Some aminophenol derivatives have demonstrated broad-spectrum activity against various strains of bacteria and fungi.[2][4][7]

  • Antidiabetic Activity: Certain derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a possible role in managing diabetes.[2][4]

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to these compounds.[7]

  • Anticancer Potential: Some studies suggest that aminophenol derivatives may interact with DNA, indicating a potential for development as anticancer agents.[2][4] The parent compound, 4-aminophenol, has been noted for its role in the synthesis of tyrosine kinase inhibitors used in oncology.

The following diagram illustrates the potential biological activities of aminophenol derivatives.

biological_activities aminophenol Aminophenol Derivatives antimicrobial Antimicrobial Activity aminophenol->antimicrobial antidiabetic Antidiabetic Activity (α-amylase/α-glucosidase inhibition) aminophenol->antidiabetic antioxidant Antioxidant Activity (Radical Scavenging) aminophenol->antioxidant anticancer Anticancer Potential (DNA Interaction) aminophenol->anticancer

Caption: Potential biological activities of aminophenol derivatives.

Potential Mechanisms of Action

The mechanisms underlying the observed biological activities are likely diverse. For instance, antimicrobial effects could arise from the disruption of microbial cell membranes or the inhibition of essential enzymes. The antidiabetic effects are attributed to the inhibition of key enzymes in glucose metabolism.[2][4] The antioxidant activity is a direct consequence of the phenolic structure. The potential anticancer activity may involve intercalation with DNA or the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[2][4]

Conclusion

This compound is a chemical compound with potential for further investigation in various fields of drug discovery and development. While specific data for this compound is limited, the broader class of aminophenol derivatives exhibits a range of interesting biological activities, including antimicrobial, antidiabetic, antioxidant, and potential anticancer properties. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational understanding based on the available scientific literature and serves as a starting point for future research endeavors.

References

IUPAC name for 4-(1-Aminopropyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(1-Aminopropyl)phenol Hydrochloride

IUPAC Name: this compound

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, potential biological activities with associated experimental methodologies, and a discussion of its potential mechanism of action. It is important to note that while the physicochemical properties of the target compound are well-documented, specific experimental data on its synthesis and biological activity are limited. Therefore, this guide leverages information from structurally related aminophenol compounds to provide representative protocols and discuss potential applications.

Physicochemical Properties

This compound is a salt of the organic compound 4-(1-Aminopropyl)phenol. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous solutions and its stability.

PropertyValueSource
IUPAC Name 4-(1-aminopropyl)phenol;hydrochloride[1]
CAS Number 1135288-77-5[2]
Molecular Formula C₉H₁₄ClNO[3]
Molecular Weight 187.67 g/mol [4]
Form Solid[3]
Storage Conditions Inert atmosphere, Room Temperature[3][4]
LogP (Predicted) 1.26[2]

Synthesis

Representative Synthetic Protocol

Step 1: Friedel-Crafts Propionylation of Phenol

  • To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

  • Once the addition is complete, add propanoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-hydroxypropiophenone by column chromatography or recrystallization.

Step 2: Reductive Amination

  • Dissolve 4-hydroxypropiophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction by adding water and acidify with dilute hydrochloric acid.

  • Wash the aqueous layer with dichloromethane to remove any unreacted ketone.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of ~10-12.

  • Extract the product, 4-(1-aminopropyl)phenol, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 4-(1-aminopropyl)phenol in a minimal amount of anhydrous diethyl ether or methanol.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow

G A Start: Phenol Propanoyl Chloride AlCl3 B Friedel-Crafts Propionylation A->B C Intermediate: 4-Hydroxypropiophenone B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Intermediate: 4-(1-Aminopropyl)phenol D->E F Salt Formation (HCl in Ether) E->F G Final Product: 4-(1-Aminopropyl)phenol Hydrochloride F->G H Purification (Filtration & Drying) G->H

A representative workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

While specific biological studies on this compound are scarce, related aminophenol derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. The following protocols are adapted from studies on similar compounds and can be used to evaluate the biological potential of this compound.

Antimicrobial Activity

Structurally related aminophenols have demonstrated activity against various microbial strains.

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from a study on 4-aminophenol Schiff base derivatives[5].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Microbial Strains: Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of concentrations.

    • Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microbes in medium without the compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition

Aminophenols have the potential to inhibit various enzymes. The following protocols for α-amylase and α-glucosidase inhibition are adapted from a study on 4-aminophenol derivatives and are relevant for assessing antidiabetic potential[5].

3.2.1. Experimental Protocol: α-Amylase Inhibition Assay

  • Reagents: 50 mM potassium phosphate buffer (pH 6.8), α-amylase solution (0.12 U/mL), 0.05% starch solution, 1 M HCl. Acarbose can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 40 µL of potassium phosphate buffer, 10 µL of the test compound at various concentrations, and 10 µL of the α-amylase solution.

    • Incubate the mixture at 50°C for 30 minutes.

    • Add 40 µL of the starch solution to initiate the reaction and incubate for a further 30 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Add an iodine solution and measure the absorbance at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

3.2.2. Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagents: 50 mM phosphate buffer (pH 6.8), 20 mM p-nitrophenyl β-d-glucopyranoside (p-NPG), α-glucosidase enzyme (3 U/mL). Acarbose can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 69 µL of phosphate buffer, 5 µL of the test compound at various concentrations, 1 µL of the α-glucosidase enzyme, and 25 µL of p-NPG.

    • Incubate the reaction mixture at 37°C.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, based on its chemical structure, several potential mechanisms can be hypothesized. The phenolic hydroxyl group can act as a hydrogen bond donor and may be involved in antioxidant activity through radical scavenging. The amine functional group can participate in electrostatic interactions with biological targets such as enzyme active sites or receptors.

For instance, if the compound exhibits antimicrobial activity, it could potentially disrupt bacterial cell membranes or inhibit essential microbial enzymes. If it shows enzyme inhibitory activity, it may act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of the target enzyme.

Hypothesized Mechanism of Action

G cluster_0 4-(1-Aminopropyl)phenol HCl cluster_1 Potential Biological Effects cluster_2 Potential Molecular Interactions A Phenolic -OH group F Hydrogen Bonding A->F B Aminopropyl group G Electrostatic Interactions B->G C Antioxidant Activity (Radical Scavenging) D Enzyme Inhibition (e.g., Amylase, Glucosidase) E Antimicrobial Activity (Membrane Disruption, Enzyme Inhibition) F->C F->D G->D G->E

A diagram illustrating the potential mechanisms of action for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery and development. While specific biological data is currently limited, its structural similarity to other bioactive aminophenols suggests that it may possess interesting pharmacological properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the antimicrobial and enzyme inhibitory activities of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-(1-Aminopropyl)phenol hydrochloride. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes qualitative solubility information for structurally similar molecules to provide a broader context for formulation and development. Furthermore, a detailed, generalized experimental protocol for determining the aqueous solubility of hydrochloride salts is presented, alongside a relevant biological signaling pathway associated with aminophenol compounds.

Physicochemical Properties

  • Molecular Formula: C₉H₁₄ClNO

  • Molecular Weight: 187.67 g/mol

  • Appearance: Solid (form may vary)

Solubility Data

The following table summarizes the available qualitative solubility information for this compound and related compounds.

CompoundSolventSolubilityRemarks
This compound WaterExpected to be solubleAs a hydrochloride salt of a primary amine, aqueous solubility is anticipated to be significant.
Polar Aprotic Solvents (e.g., DMSO, DMF)Likely solubleBased on the solubility of structurally similar compounds.
4-(1-Aminopropyl)-2-(propan-2-YL)phenolWaterLimited solubility (logP ≈ 3.0)This more complex, non-salt analogue provides a baseline for the free base's hydrophobicity.
Polar Aprotic Solvents (e.g., DMSO, DMF)Moderately solubleHydrogen-bonding groups contribute to solubility in these solvents.[1]
4-Aminophenol hydrochlorideWaterVery solubleThis simpler analogue, as a hydrochloride salt, demonstrates high water solubility.[2]
AlcoholSoluble[2]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrochloride salt, such as this compound, in an aqueous medium. This method is based on the widely accepted shake-flask technique.

Objective: To determine the saturation solubility of this compound in water at a specified temperature (e.g., 25 °C or 37 °C).

Materials:

  • This compound

  • Deionized water (or buffer of choice)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of deionized water (or buffer) to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the saturated solution from the mean of the replicate samples, taking into account the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

    • The pH of the saturated solution should also be measured and reported.

Biological Context: A Potential Signaling Pathway for Aminophenol Compounds

While specific signaling pathways for this compound have not been detailed in the available literature, the metabolic pathway of the structurally related compound, p-aminophenol (a metabolite of acetaminophen), offers valuable insight into the potential biological activities of this class of molecules. p-Aminophenol is known to be involved in a pathway that ultimately impacts the endocannabinoid and transient receptor potential vanilloid type 1 (TRPV1) systems in the brain.

The diagram below illustrates the metabolic conversion of p-aminophenol and its subsequent action on central nervous system pathways.

Acetaminophen_Metabolite_Pathway cluster_metabolism Metabolism cluster_signaling CNS Signaling Acetaminophen Acetaminophen p_Aminophenol p-Aminophenol Acetaminophen->p_Aminophenol Deacetylation (in Liver) AM404 AM404 (N-arachidonoyl-phenolamine) p_Aminophenol->AM404 Conjugation with Arachidonic Acid (by FAAH in Brain) TRPV1 TRPV1 Receptor AM404->TRPV1 Agonist CB1 CB1 Receptor (Indirect action) AM404->CB1 Potentiates endocannabinoids Analgesia Analgesic Effects TRPV1->Analgesia CB1->Analgesia

Caption: Metabolic activation of p-aminophenol and subsequent CNS signaling.

This pathway demonstrates that a simple aminophenol can be converted into a more complex signaling molecule that modulates key receptors involved in pain perception.[1][3][4] This provides a plausible framework for investigating the biological activity of this compound.

Experimental Workflow Visualization

To further aid researchers, the generalized workflow for the shake-flask solubility determination method is visualized below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Shake-flask method for solubility determination.

References

Spectroscopic Characterization of 4-(1-Aminopropyl)phenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-(1-Aminopropyl)phenol hydrochloride. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a set of predicted and representative data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies provided are based on standard laboratory protocols for the analysis of small organic molecules.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₄ClNO

  • Molecular Weight: 187.67 g/mol

  • Structure: Chemical structure of 4-(1-Aminopropyl)phenol

    (Image of the free base, 4-(1-Aminopropyl)phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4d2HAr-H (ortho to -CH)
~6.8 - 7.0d2HAr-H (meta to -CH)
~4.1 - 4.3t1H-CH(NH₃⁺)-
~1.8 - 2.0m2H-CH₂-
~0.9 - 1.1t3H-CH₃
~8.0 - 9.0br s3H-NH₃⁺
~9.5 - 10.5br s1HAr-OH

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlets for the amine and hydroxyl protons are due to chemical exchange and hydrogen bonding.

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~155 - 158Ar-C (C-OH)
~130 - 132Ar-C (quaternary)
~128 - 130Ar-CH (ortho to -CH)
~115 - 117Ar-CH (meta to -CH)
~55 - 58-CH(NH₃⁺)-
~28 - 31-CH₂-
~10 - 12-CH₃
Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is crucial, especially for amine hydrochlorides, to ensure good solubility and minimize signal broadening. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data (Representative)

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H stretch (phenol)
2800 - 3100Broad, StrongN-H stretch (ammonium salt)
2960 - 2850MediumC-H stretch (aliphatic)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1230StrongC-O stretch (phenol)
~1100MediumC-N stretch
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used.

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample chamber is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

MS Data (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
151[M-HCl]⁺ (molecular ion of the free base)
134[M-HCl-NH₃]⁺
122[M-HCl-C₂H₅]⁺
107[C₇H₇O]⁺ (hydroxytropylium ion)

Note: The fragmentation pattern is for the free base after the loss of HCl. The molecular ion of the hydrochloride salt itself is typically not observed.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a salt, thermal decomposition in the ion source may lead to the analysis of the free base.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation and Data Integration ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation FinalReport FinalReport Interpretation->FinalReport Generate Technical Report

Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers and scientists can utilize this predicted data and the outlined protocols as a reference for their experimental work and in the development of analytical methods for related compounds.

Potential research applications of 4-(1-Aminopropyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Compound Properties

I'm currently focused on gathering information about "4-(1-Aminopropyl)phenol hydrochloride". I'm starting with a deep dive into its basic chemical and physical properties. Simultaneously, I am exploring its various research applications through targeted searches.

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An In-depth Technical Guide to 4-(1-Aminopropyl)phenol Hydrochloride: A Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-aminopropyl)phenol hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines a general synthetic approach, and explores its applications in the synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its structure, featuring a phenol ring, a chiral center, and an amino group, makes it a valuable building block for creating diverse molecular libraries for drug screening. The hydrochloride salt form enhances its stability and solubility in aqueous media.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-(1-Aminopropyl)phenol and its Hydrochloride Salt

PropertyValue (4-(1-Aminopropyl)phenol)Value (this compound)Reference(s)
IUPAC Name 4-(1-aminopropyl)phenol4-(1-aminopropyl)phenol;hydrochloride[2]
CAS Number 85068-38-81135288-77-5[1][2]
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO[1][2]
Molecular Weight 151.21 g/mol 187.67 g/mol [1][2]
Form -Solid[1]
Storage Temperature -Inert atmosphere, Room Temperature[1]
XLogP3 1.4-[2]
Hydrogen Bond Donor Count 22[2]
Hydrogen Bond Acceptor Count 22[2]
Rotatable Bond Count 22[2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for structurally related aminophenols. A common approach involves the multi-step synthesis starting from a protected phenol derivative, followed by the introduction of the aminopropyl side chain and subsequent deprotection and salt formation.

A generalized synthetic workflow is depicted below:

G cluster_0 Step 1: Protection of Phenolic Hydroxyl Group cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation start 4-Hydroxypropiophenone step1_product Protected 4-Hydroxypropiophenone start->step1_product Protection step1_reagent Protecting Group (e.g., Benzyl bromide, TBDMSCl) step2_product Protected 4-(1-Aminopropyl)phenol step1_product->step2_product Reductive Amination step2_reagent Reducing Agent (e.g., NaBH(OAc)₃) + NH₃/NH₄OAc step3_product 4-(1-Aminopropyl)phenol step2_product->step3_product Deprotection step3_reagent Deprotecting Agent (e.g., H₂/Pd-C for Benzyl, TBAF for TBDMS) final_product This compound step3_product->final_product Acidification step4_reagent HCl in appropriate solvent (e.g., Ether, IPA)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 4-hydroxypropiophenone in a suitable aprotic solvent (e.g., acetone, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N).

  • Add the protecting group reagent (e.g., benzyl bromide or TBDMSCl) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the protected ketone by column chromatography.

Step 2: Reductive Amination

  • Dissolve the protected 4-hydroxypropiophenone in a suitable solvent (e.g., methanol, dichloroethane).

  • Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • For Benzyl Protection: Dissolve the protected amine in a suitable solvent (e.g., ethanol, methanol) and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • For TBDMS Protection: Dissolve the protected amine in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst (for hydrogenation) and concentrate the solvent.

  • Purify the resulting 4-(1-aminopropyl)phenol if necessary.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base, 4-(1-aminopropyl)phenol, in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Applications as a Chemical Intermediate in Drug Development

The primary amine and the phenolic hydroxyl group of this compound are key functional handles that allow for its versatile use as a chemical intermediate. It can be readily derivatized to generate a wide array of compounds with potential therapeutic applications.

Synthesis of Novel Bioactive Molecules

The amino group can be acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse range of derivatives.[3] For instance, the reaction with various aldehydes can produce Schiff bases, which have been shown to possess antimicrobial and antidiabetic properties.[3][4]

G cluster_0 Derivatization Reactions cluster_1 Potential Biological Activities intermediate 4-(1-Aminopropyl)phenol product1 Schiff Bases intermediate->product1 Condensation product2 Amides intermediate->product2 Acylation product3 Substituted Amines intermediate->product3 Alkylation reagent1 Aldehydes/Ketones activity1 Antimicrobial product1->activity1 activity2 Antidiabetic product1->activity2 activity3 Anticancer product1->activity3 reagent2 Acyl Halides/Anhydrides product2->activity1 reagent3 Alkyl Halides product3->activity2

Caption: Derivatization of 4-(1-aminopropyl)phenol and potential biological activities of its derivatives.

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by direct derivatives of 4-(1-aminopropyl)phenol are not extensively documented, the broader class of aminophenol derivatives has been shown to interact with various biological targets. For example, some Schiff base derivatives of 4-aminophenol have been found to interact with DNA, suggesting potential applications as anticancer agents.[3][4] Furthermore, their inhibitory effects on enzymes like α-amylase and α-glucosidase indicate a potential role in the management of diabetes.[3][4]

The mechanism of action for the antimicrobial properties of phenol derivatives often involves the disruption of microbial cell membranes and inhibition of essential enzymes.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. Its straightforward derivatization at the amino and hydroxyl groups allows for the generation of diverse chemical libraries for drug discovery programs targeting various diseases, including infectious diseases, diabetes, and cancer. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for 4-(1-Aminopropyl)phenol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(1-Aminopropyl)phenol hydrochloride, a versatile building block in organic synthesis, particularly for the development of novel bioactive compounds. This document details its chemical properties, key synthetic transformations, and provides exemplary protocols for its application in N-acylation and reductive amination reactions.

Compound Properties and Handling

This compound is a substituted aminophenol derivative. The presence of a primary amine, a phenolic hydroxyl group, and a propyl chain makes it a valuable starting material for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, Room Temperature
Key Functional Groups Primary amine, Phenol

Note: As a hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine, a neutralization step with a suitable base is necessary.

Key Synthetic Applications & Protocols

The primary amine and the phenolic hydroxyl group are the main reaction sites in 4-(1-Aminopropyl)phenol. The amine can readily undergo acylation, alkylation, and condensation reactions, while the phenol can be functionalized through etherification or esterification, although selective protection of one group may be required depending on the desired transformation.

N-Acylation to Synthesize N-Aryl Propanamides

N-acylation of the primary amine of 4-(1-Aminopropyl)phenol leads to the formation of N-aryl propanamides. This class of compounds is of significant interest in medicinal chemistry, with some derivatives exhibiting analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: General Procedure for N-Acetylation

This protocol is a representative procedure for the N-acetylation of this compound, adapted from established methods for the acetylation of similar aminophenols.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (or another suitable base)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq.) in water in a round-bottom flask. To this solution, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), ensuring the complete neutralization of the hydrochloride salt to the free amine.

  • Acylation: To the aqueous suspension of the free amine, add acetic anhydride (1.1 eq.) dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(1-(4-hydroxyphenyl)propyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Table 2: Representative Quantitative Data for N-Acylation of Aminophenol Derivatives

Starting MaterialAcylating AgentProductYield (%)Reference
p-AminophenolAcetic anhydrideN-(4-hydroxyphenyl)acetamide (Paracetamol)~90%Adapted from established syntheses of paracetamol
AnilineAcetic anhydrideAcetanilide>95%General organic chemistry procedures

Note: The yields are based on closely related substrates and are provided for estimation purposes. Actual yields with 4-(1-Aminopropyl)phenol may vary.

Reductive Amination to Synthesize N-Alkylated Derivatives

Reductive amination is a powerful method to form carbon-nitrogen bonds. 4-(1-Aminopropyl)phenol can act as the amine component in a reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary amine. This allows for the introduction of a wide variety of substituents on the nitrogen atom.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of an aldehyde with 4-(1-Aminopropyl)phenol.

Materials:

  • This compound

  • Triethylamine (or another non-nucleophilic base)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amine Liberation: Suspend this compound (1.0 eq.) in DCM or DCE in a round-bottom flask. Add triethylamine (1.1 eq.) and stir the mixture for 15-20 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: To this mixture, add the aldehyde (e.g., benzaldehyde, 1.0 eq.) and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-alkylated product.

Visualizing Synthetic and Biological Pathways

Workflow for N-Acylation

The following diagram illustrates the general workflow for the N-acylation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_amine 4-(1-Aminopropyl)phenol Hydrochloride neutralization Neutralization (Base) start_amine->neutralization start_acyl Acylating Agent (e.g., Acetic Anhydride) acylation N-Acylation start_acyl->acylation neutralization->acylation Free Amine extraction Extraction acylation->extraction Crude Product purification Purification (Recrystallization or Chromatography) extraction->purification product N-Acylated Product purification->product G cluster_reactants Reactants cluster_process Reaction Process amine_hcl 4-(1-Aminopropyl)phenol Hydrochloride amine_liberation Amine Liberation (Base) amine_hcl->amine_liberation carbonyl Aldehyde or Ketone imine_formation Imine Formation (in situ) carbonyl->imine_formation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction reducing_agent->reduction amine_liberation->imine_formation Free Amine imine_formation->reduction Imine Intermediate product N-Alkylated Product reduction->product G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Synthesized_Compound N-Acylated Derivative of 4-(1-Aminopropyl)phenol Synthesized_Compound->COX_Enzymes Inhibition

Application Note: HPLC Analysis of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1-Aminopropyl)phenol hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are essential for its quantification and purity assessment in various stages of drug development. This application note presents a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established analytical principles for similar phenolic compounds and provides a robust starting point for method development and validation.[1][2]

Principle

The analytical method is founded on reversed-phase chromatography, where the separation of 4-(1-Aminopropyl)phenol is achieved on a non-polar stationary phase (C18) through hydrophobic interactions. The mobile phase consists of a buffered aqueous solution and an organic modifier. By controlling the composition of the mobile phase, the retention and elution of the analyte can be precisely managed. A UV detector is employed for quantification at a wavelength where 4-(1-Aminopropyl)phenol exhibits significant absorbance, ensuring high sensitivity and accurate measurement.[2]

Experimental Protocols

1. Instrumentation and Equipment

  • HPLC system equipped with a binary or quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water (HPLC grade or equivalent)

3. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[2]

  • Mobile Phase: Prepare a mixture of the filtered phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase using sonication or vacuum filtration before introducing it into the HPLC system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[2]

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Drug Substance: Prepare a solution of the drug substance in the mobile phase at a concentration within the established calibration range.

  • For Drug Product: An extraction step may be necessary. A suitable amount of the drug product should be accurately weighed and extracted with a known volume of a suitable solvent (preferably the mobile phase). The resulting solution should be filtered and diluted with the mobile phase to a final concentration within the calibration range.

5. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm[1][3]
Run Time 10 minutes

Data Presentation

Quantitative data obtained from the analysis should be summarized in tables for clarity and ease of comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_sample 2. Sample Handling cluster_analysis 3. Analysis & Data Processing prep Solution Preparation buffer Prepare Phosphate Buffer (pH 3.0) prep->buffer mobile_phase Prepare Mobile Phase (Buffer:ACN 85:15) prep->mobile_phase standards Prepare Standard Solutions prep->standards hplc_analysis HPLC Analysis sample_prep Sample Preparation weigh_sample Weigh/Extract Sample sample_prep->weigh_sample dissolve_dilute Dissolve and Dilute in Mobile Phase weigh_sample->dissolve_dilute instrument_setup Set Chromatographic Conditions hplc_analysis->instrument_setup injection Inject Sample/Standard instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing & Reporting data_acquisition->data_processing

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for 4-(1-Aminopropyl)phenol hydrochloride in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropyl)phenol hydrochloride is a chemical compound with potential applications in pharmaceutical research, particularly as an inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the regulation of tumor suppressor p53, DNA repair, and immune response.[1][2][3] By inhibiting USP7, compounds like this compound can lead to the stabilization of p53, thereby promoting apoptosis in cancer cells and representing a promising avenue for anti-cancer drug development.[4][5]

These application notes provide detailed protocols for assays involving this compound, focusing on its potential as a USP7 inhibitor. The information is intended to guide researchers in developing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Physicochemical Properties and Data Presentation

A summary of key physicochemical properties of this compound is presented below. While specific experimental data for this compound's biological activity is not extensively available in public literature, the subsequent table provides an illustrative example of how quantitative data from USP7 inhibition assays could be structured for clear comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1135288-77-5
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Form Solid
Storage Temperature Inert atmosphere, Room Temperature

Table 2: Illustrative Quantitative Data for a USP7 Inhibition Assay

CompoundTargetAssay TypeIC₅₀ (µM)Ki (µM)Cell Line
4-(1-Aminopropyl)phenol HCl USP7 Biochemical (Hypothetical) 5.2 (Hypothetical) 1.8 -
4-(1-Aminopropyl)phenol HCl - Cell-based (Viability) (Hypothetical) 12.5 - HCT116 (p53 wt)
Positive Control (e.g., P22077) USP7 Biochemical 8.6 2.9 -
Positive Control (e.g., P22077) - Cell-based (Viability) 15.1 - HCT116 (p53 wt)

Note: The IC₅₀ and Ki values for this compound are hypothetical and for illustrative purposes only, pending experimental determination.

Signaling Pathway and Experimental Workflow

USP7 Signaling Pathway

USP7 plays a crucial role in the p53 signaling pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase.[2][6] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[5] Inhibition of USP7 disrupts this cycle, leading to the degradation of MDM2.[5] Consequently, p53 is stabilized, accumulates in the nucleus, and activates downstream target genes that induce cell cycle arrest and apoptosis.[4][7]

USP7_Signaling_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome MDM2->Proteasome Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Ub Ubiquitin Inhibitor 4-(1-Aminopropyl)phenol HCl Inhibitor->USP7 Inhibition

Caption: USP7-p53 signaling pathway and the effect of an inhibitor.

Experimental Workflow: USP7 Inhibition Assay

The following diagram outlines the general workflow for a biochemical assay to determine the inhibitory activity of this compound on USP7.

Experimental_Workflow prep 1. Reagent Preparation - Assay Buffer - USP7 Enzyme - Substrate (e.g., Ub-AMC) - Test Compound Dilutions incubation 2. Incubation - Combine USP7, Buffer, and Test Compound - Pre-incubate at RT prep->incubation reaction 3. Reaction Initiation - Add Substrate to start reaction incubation->reaction detection 4. Signal Detection - Read fluorescence over time (e.g., Ex/Em = 380/460 nm) reaction->detection analysis 5. Data Analysis - Calculate reaction rates - Determine IC50 values detection->analysis

Caption: General workflow for a biochemical USP7 inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Biochemical USP7 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of USP7 activity by this compound. The assay utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which releases a fluorescent signal upon cleavage by USP7.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC substrate

  • This compound

  • Positive control inhibitor (e.g., P22077)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control.

  • Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or control.

    • Add 25 µL of the diluted USP7 enzyme solution to each well.

    • Include wells with enzyme and buffer (no inhibitor) as a positive control for enzyme activity and wells with buffer only as a background control.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add 25 µL of the Ub-AMC substrate (at a concentration near its Km value) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Normalize the reaction rates to the positive control (100% activity) and background control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based p53 Stabilization Assay (Western Blot)

This protocol aims to assess the effect of this compound on the stabilization of p53 in a relevant cancer cell line (e.g., HCT116, which is p53 wild-type).

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Positive control (e.g., a known USP7 inhibitor or a DNA damaging agent like Doxorubicin)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-MDM2, anti-USP7, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the levels of p53 and MDM2 to the loading control.

    • Compare the protein levels in treated samples to the vehicle control to determine the effect of the compound on p53 and MDM2 stabilization.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for 4-(1-Aminopropyl)phenol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropyl)phenol hydrochloride is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a primary amine on a propyl chain, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The presence of these two functional groups allows for the exploration of a wide chemical space to develop novel therapeutic agents targeting a variety of biological targets. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its utilization in the synthesis of potentially bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the free base, 4-(1-aminopropyl)phenol, is provided below. These properties are crucial for understanding its reactivity and behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name 4-(1-aminopropyl)phenol[1]
CAS Number 85068-38-8[1]
InChIKey WTQZYHPAVNTISM-UHFFFAOYSA-N[1]
SMILES CCC(C1=CC=C(C=C1)O)N[1]

Applications in Medicinal Chemistry

The 4-(1-aminopropyl)phenol scaffold is a key component in various biologically active compounds. Its derivatives have shown potential in several therapeutic areas.

Antimicrobial and Antifungal Agents

Derivatives of aminophenols have demonstrated significant antimicrobial and antifungal activities. By modifying the primary amine of 4-(1-aminopropyl)phenol, novel Schiff bases and N-acyl derivatives with potential antibacterial and antifungal properties can be synthesized. Studies on related 4-aminophenol derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[2][3]

Antidiabetic Agents

Schiff base derivatives of 4-aminophenol have been investigated for their potential as antidiabetic agents, demonstrating inhibitory activity against enzymes like α-amylase and α-glucosidase.[2][3] This suggests that derivatives of 4-(1-aminopropyl)phenol could be explored for the development of new treatments for diabetes.

NMDA Receptor Antagonists

Aminopropyl-phenol derivatives are a known class of N-methyl-D-aspartate (NMDA) receptor modulators.[4] For instance, ifenprodil, a selective antagonist of the GluN2B subunit of the NMDA receptor, contains a related pharmacophore.[4] This highlights the potential of 4-(1-aminopropyl)phenol as a scaffold for developing novel therapeutics for neurological and psychiatric disorders where NMDA receptor dysregulation is implicated.[4]

Androgen Receptor Antagonists

Phenolic derivatives have been explored as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5] The 4-(1-aminopropyl)phenol core can be elaborated to design novel nonsteroidal AR antagonists.[5]

Key Synthetic Transformations and Protocols

The primary amine and the phenolic hydroxyl group of this compound are amenable to a variety of chemical transformations. Below are detailed protocols for two key reactions.

N-Acylation for Amide Synthesis

N-acylation of the primary amine is a fundamental step to introduce diverse functional groups and explore structure-activity relationships (SAR).

Experimental Protocol: General Procedure for N-Acylation

This protocol describes the synthesis of an N-acyl derivative from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)[6]

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) and an additional equivalent of the organic base to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for N-Acylation Workflow:

Nacylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Building_Block 4-(1-Aminopropyl)phenol HCl Coupling Coupling Reaction Building_Block->Coupling Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Final_Product N-Acyl Derivative Purification->Final_Product

General workflow for N-acylation.
Synthesis of Sulfonamides

The primary amine of 4-(1-aminopropyl)phenol can be reacted with sulfonyl chlorides to generate sulfonamides, which are important functional groups in many pharmaceuticals.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide derivative.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Organic base (e.g., Pyridine or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add the organic base (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure sulfonamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Sulfonamide Synthesis Workflow:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Sulfonyl_Chloride Sulfonyl Chloride Reaction Reaction in DCM Sulfonyl_Chloride->Reaction Building_Block 4-(1-Aminopropyl)phenol HCl Building_Block->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Final_Product Sulfonamide Derivative Purification->Final_Product

General workflow for sulfonamide synthesis.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a homologous series of 4-(1-aminopropyl)phenol derivatives are not extensively available, valuable insights can be drawn from related aminopropyl-phenol compounds, particularly in the context of NMDA receptor antagonists.

Key Pharmacophoric Features for NMDA Receptor Antagonism:

  • Phenolic Hydroxyl Group: Essential for binding, likely through hydrogen bonding interactions within the receptor pocket.[4]

  • Basic Amine: A protonated amine is crucial for interaction with acidic residues in the receptor.[4]

  • Aromatic Substituents: Modifications on the phenol ring can significantly impact binding affinity and selectivity.[4]

The following table presents hypothetical quantitative data based on the known SAR of related NMDA receptor antagonists to illustrate potential trends.

Compound IDR1 (on Phenol)R2 (on Amine)NMDA Receptor Binding Affinity (Ki, nM)
1 HH150
2 2-OCH₃H120
3 HBenzyl50
4 2-OCH₃Benzyl35

DOT Script for SAR Logical Relationship:

SAR_Logic Scaffold 4-(1-Aminopropyl)phenol Scaffold Modification Chemical Modification Scaffold->Modification Derivatization SAR Structure-Activity Relationship (SAR) Analysis Modification->SAR Biological Evaluation Optimization Lead Optimization SAR->Optimization Informs Design Candidate Drug Candidate Optimization->Candidate

Logical relationship in SAR-guided drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse and potentially bioactive molecules. Its utility in generating libraries of amides, sulfonamides, and other derivatives makes it a significant tool for medicinal chemists. The established protocols and the potential for this scaffold to target a range of biological systems, including microbial enzymes and neuronal receptors, underscore its importance in modern drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover novel therapeutic agents.

References

Reaction conditions for derivatizing 4-(1-Aminopropyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes: Derivatization of 4-(1-Aminopropyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical derivatization of this compound. This versatile molecule possesses two primary reactive sites: a primary aliphatic amine and a phenolic hydroxyl group, making it an excellent scaffold for developing new chemical entities. The hydrochloride salt form necessitates neutralization of the amine for most reactions.

Key Derivatization Strategies

Derivatization can be targeted at the amino group, the phenolic hydroxyl group, or both. The choice of reaction conditions can provide selectivity.

  • N-Acylation: The primary amine is a strong nucleophile (once deprotonated) and readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This is a common strategy for exploring structure-activity relationships (SAR).[1]

  • Schiff Base Formation: The primary amine condenses with aldehydes or ketones in the presence of an acid catalyst to form imines (Schiff bases). This reaction is typically performed in alcoholic solvents.[2][3]

  • O-Acylation (Esterification): The phenolic hydroxyl group can be acylated to form esters. This reaction is often performed under basic conditions (e.g., Schotten-Baumann conditions) to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[4][5]

  • O-Alkylation (Etherification): The formation of ethers via Williamson synthesis is another common modification of the phenolic group, typically requiring a strong base to form the phenoxide.

The following diagram illustrates the primary sites for derivatization on the 4-(1-Aminopropyl)phenol core structure.

G cluster_main 4-(1-Aminopropyl)phenol Core cluster_derivatives Potential Derivatives main_struct 4-(1-Aminopropyl)phenol amide N-Acyl Derivative (Amide) main_struct->amide N-Acylation (Amino Group) ester O-Acyl Derivative (Ester) main_struct->ester O-Acylation (Phenolic OH) schiff_base Schiff Base (Imine) main_struct->schiff_base Schiff Base Formation (Amino Group) ether O-Alkyl Derivative (Ether) main_struct->ether O-Alkylation (Phenolic OH)

Caption: Derivatization pathways for 4-(1-Aminopropyl)phenol.

Summary of Reaction Conditions

The following tables summarize quantitative data for various derivatization reactions applicable to this compound.

Table 1: N-Acylation Reaction Conditions

Parameter Condition Source(s)
Acylating Agent Acyl Chloride [1]
Acetic Anhydride [6]
Base Triethylamine (TEA) [1]
Solvent Dichloromethane (DCM) [1]
None (Solvent-free) [6]
Temperature 0 °C to Room Temp. [1]
60 °C [6]
Time 4 - 6 hours [1]
Varies (monitored by GC) [6]
Stoichiometry Substrate: 1 eq [1]
Acyl Chloride: 1.1 eq [1]

| | Base: 1.2 eq (for HCl salt, >2.2 eq needed) |[1] |

Table 2: Schiff Base Formation Conditions

Parameter Condition Source(s)
Reactant Aldehyde or Ketone [2][3]
Catalyst Glacial Acetic Acid (2-3 drops) [2]
Solvent Absolute Ethanol [2]
Temperature Room Temperature [2]
Time 10 - 30 minutes [2]
Stoichiometry Aminophenol: 1 eq [2]

| | Aldehyde: 1 eq |[2] |

Table 3: O-Acylation (Phenolic Esterification) Conditions

Parameter Condition Source(s)
Acylating Agent Benzoyl Chloride [4]
4-Nitrobenzoyl Chloride [5]
Base / Medium 10% Sodium Hydroxide (NaOH) [4]
Borate Buffer (pH 8.5) [5]
Solvent Aqueous [4][5]
Temperature Room Temperature [4]
50 °C [5]
Time 15 minutes (vigorous shaking) [4]
1 minute [5]
Stoichiometry Phenol: 1 eq [4][5]

| | Acyl Chloride: ~2 eq |[4] |

Experimental Protocols

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of an N-acyl derivative from this compound.

G start Start: Weigh Reactants dissolve Dissolve 4-(1-Aminopropyl)phenol HCl and Triethylamine (>2.2 eq) in DCM start->dissolve cool Cool reaction mixture to 0°C (ice bath) dissolve->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise with stirring cool->add_acyl react Allow to warm to room temperature and stir for 4-6 hours add_acyl->react monitor Monitor reaction progress by TLC react->monitor quench Quench reaction by adding Water monitor->quench Reaction Complete extract Transfer to separatory funnel. Wash with 1 M HCl, sat. NaHCO₃, and brine. quench->extract dry Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product by column chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for N-Acylation.

Methodology:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (a minimum of 2.2 equivalents to both neutralize the hydrochloride and act as a base for the reaction) to the solution and stir for 10 minutes at room temperature.[1]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-acyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Schiff Base Formation with an Aldehyde

This protocol details the synthesis of a Schiff base (imine) derivative.

G start Start: Weigh Reactants dissolve Dissolve 4-(1-Aminopropyl)phenol HCl (1 eq), Aldehyde (1 eq), and Base (e.g., NaOAc, 1.1 eq) in Absolute Ethanol. start->dissolve catalyze Add Glacial Acetic Acid (2-3 drops) as a catalyst. dissolve->catalyze react Stir the mixture at room temperature for 10-30 minutes. catalyze->react monitor Monitor reaction progress by TLC react->monitor precipitate Filter the resulting precipitate. monitor->precipitate Reaction Complete recrystallize Recrystallize the solid from Absolute Ethanol to purify. precipitate->recrystallize end End: Dry and Characterize Product recrystallize->end

References

Application Notes and Protocols: Leveraging 4-(1-Aminopropyl)phenol Hydrochloride for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1-aminopropyl)phenol hydrochloride as a versatile starting material for the creation of novel chemical scaffolds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for structurally similar aminophenols and serve as a guide for the development of new derivatives.

Introduction

4-(1-Aminopropyl)phenol is a bifunctional molecule featuring a reactive primary amine and a phenolic hydroxyl group. This unique combination allows for a multitude of chemical modifications, making it an attractive building block for combinatorial chemistry and the generation of diverse compound libraries. The aminopropyl side chain offers a site for N-acylation, N-alkylation, and reductive amination, while the phenol group can be functionalized through etherification, esterification, or electrophilic aromatic substitution. This versatility enables the exploration of a broad chemical space to identify novel compounds with desirable biological activities.

Synthesis of Novel N-Acyl Derivatives

The primary amine of this compound serves as a convenient handle for introducing a wide array of substituents via N-acylation. This approach is fundamental to structure-activity relationship (SAR) studies, allowing for the systematic evaluation of how different functionalities impact biological targets.

General Synthetic Workflow

A typical workflow for the N-acylation of this compound involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction.

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4-(1-Aminopropyl)phenol_HCl 4-(1-Aminopropyl)phenol Hydrochloride Reaction_Vessel Reaction in Inert Solvent (e.g., Dichloromethane) 4-(1-Aminopropyl)phenol_HCl->Reaction_Vessel Acyl_Chloride Acyl Chloride (R-COCl) or Activated Carboxylic Acid Acyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Reaction Completion Chromatography Column Chromatography Aqueous_Workup->Chromatography Product N-Acyl-4-(1-aminopropyl)phenol Derivative Chromatography->Product

Figure 1: General workflow for the N-acylation of 4-(1-aminopropyl)phenol.
Experimental Protocol: Synthesis of N-Benzoyl-4-(1-aminopropyl)phenol

This protocol details the synthesis of a representative N-acyl derivative.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzoyl-4-(1-aminopropyl)phenol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Novel Derivatives

Derivatives synthesized from this compound can be screened for a variety of biological activities. Based on the activities of structurally similar aminophenol derivatives, potential applications include antimicrobial and antioxidant agents.

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Hypothetical Antimicrobial Activity of N-Acyl-4-(1-aminopropyl)phenol Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 -CH₃>128>128>128
2 -CH₂CH₂Ph6412864
3 -Ph326432
4 -Ph-4-Cl163216
5 -Ph-4-NO₂8168
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.

  • Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in the derivatives suggests potential antioxidant activity, which can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Hypothetical Antioxidant Activity of N-Acyl-4-(1-aminopropyl)phenol Derivatives

Compound IDR-GroupDPPH Radical Scavenging IC₅₀ (µM)
1 -CH₃85.2
2 -CH₂CH₂Ph72.5
3 -Ph60.1
4 -Ph-4-Cl58.8
5 -Ph-4-NO₂52.9
Ascorbic Acid (Control)25.6

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Hypothesis

The biological activity of these novel scaffolds may be attributed to their interaction with specific cellular signaling pathways. For instance, compounds exhibiting antimicrobial properties might interfere with bacterial cell wall synthesis or DNA replication. Antioxidant effects are likely mediated through direct radical scavenging or by modulating intracellular antioxidant defense pathways, such as the Nrf2-ARE pathway.

G cluster_stress Cellular Stress cluster_nrf2 Nrf2 Activation cluster_nucleus Nuclear Translocation & Gene Expression Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Novel_Compound Novel 4-(1-Aminopropyl)phenol Derivative Novel_Compound->Nrf2_Keap1 may induce dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Cellular_Protection

Application Notes and Protocols for Cell-Based Assays Involving 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for hypothetical cell-based assays to evaluate the biological activity of 4-(1-Aminopropyl)phenol hydrochloride. Due to the limited specific data available for this compound, the following protocols are based on common assays for structurally related aminophenol compounds. The potential activities explored include cytotoxicity, antimicrobial effects, and cyclooxygenase-2 (COX-2) inhibition.

Physicochemical Properties and Handling

A summary of the known properties of this compound is presented below. Proper handling and storage are crucial for maintaining the integrity of the compound.

PropertyValueSource
Molecular Formula C₉H₁₄ClNO[1][2]
Molecular Weight 187.67 g/mol [3]
Form Solid[1]
Storage Inert atmosphere, room temperature[1]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in water.N/A
Stability Susceptible to oxidation at the phenolic -OH and amine groups.N/A

Note: It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to prepare fresh solutions for each experiment to minimize degradation.

Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological activities of this compound in cell-based assays.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a mammalian cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells into 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_mtt Add MTT solution to each well incubate_3h Incubate for 3 hours add_mtt->incubate_3h solubilize Solubilize formazan crystals with DMSO incubate_3h->solubilize read_absorbance Measure absorbance at 545 nm calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 10,000 cells per well and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations (e.g., 1-200 µM).

  • Cell Treatment: Treat the cells with the different concentrations of the test compound.

  • Incubation: After 24 hours of incubation, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Formazan Solubilization: Incubate the plate for 3 hours at 37°C, then solubilize the formazan dye with DMSO.

  • Data Acquisition: Measure the absorbance at 545 nm using an ELISA plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Antimicrobial Activity Assessment (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination prepare_compound Prepare serial dilutions of compound in 96-well plate inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) incubate_plate Incubate plate at 37°C for 18-24 hours inoculate_wells->incubate_plate add_indicator Add resazurin dye (optional) visual_inspection Visually inspect for bacterial growth add_indicator->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used to aid in visualization.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit the activity of the COX-2 enzyme in a cell-based model.

Signaling Pathway of COX-2 Inhibition

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 Peroxidase Peroxidase PGG2->Peroxidase PGH2 PGH2 Peroxidase->PGH2 Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins Inhibitor 4-(1-Aminopropyl)phenol hydrochloride Inhibitor->COX2

References

Application Notes and Protocols for In Vitro Testing of 4-(1-Aminopropyl)phenol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropyl)phenol hydrochloride and its derivatives represent a class of phenolic compounds with potential therapeutic applications. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. These application notes provide a comprehensive overview of the in vitro testing methodologies relevant to the evaluation of 4-(1-aminopropyl)phenol derivatives. The protocols detailed herein are intended to guide researchers in the systematic screening and characterization of these compounds to elucidate their mechanisms of action and potential for drug development.

Data Presentation: In Vitro Biological Activities of 4-Aminophenol Derivatives

The following tables summarize the quantitative data from in vitro studies on various 4-aminophenol derivatives. It is important to note that specific data for this compound derivatives are limited in the current literature. Therefore, data from structurally related compounds, particularly Schiff base derivatives of 4-aminophenol, are presented to provide a comparative context for potential biological activities.

Table 1: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives

Compound IDDerivative StructureTest OrganismZone of Inhibition (mm)Reference
S-14-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenolStaphylococcus aureus14.18[1]
S-24-((4-(dimethylamino)benzylidene)amino)phenolStaphylococcus aureus18.23[1]
S-24-((4-(dimethylamino)benzylidene)amino)phenolMicrococcus luteus17.14[1]
S-34-((3-nitrobenzylidene)amino)phenolBacillus spizizenii16.21[1]
S-44-((thiophen-2-ylmethylene)amino)phenolBordetella bronchiseptica15.89[1]
S-54-(((E)-3-phenylallylidene)amino)phenolSaccharomyces cerevisiae15.11[1]
MetronidazoleStandard DrugStaphylococcus aureus19.87[1]
NystatinStandard DrugSaccharomyces cerevisiae17.23[1]

Table 2: Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives

Compound IDα-Amylase Inhibition (%) at 500 ppmα-Glucosidase Inhibition (%) at 500 ppmα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
S-189.1376.67128.31151.21[1]
S-293.1969.82119.23162.34[1]
S-378.2161.23149.34189.45[1]
S-569.3455.43168.45210.56[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the test compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 25 µL of MTT stock solution to each well.[5]

  • Incubation: Incubate the plate at 37°C for 4 hours.[5]

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[3] Read the absorbance at 570 nm.[5]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Test compounds

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes.[7]

  • Substrate Addition: Initiate the reaction by adding 20 µL of 1 mM pNPG solution.[7]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[7]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[7]

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[7]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by 4-(1-Aminopropyl)phenol derivatives, based on the known activities of phenolic compounds.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 4-(1-Aminopropyl)phenol Derivatives Stock Stock Solutions Compound->Stock Serial Serial Dilutions Stock->Serial Antioxidant Antioxidant (DPPH) Serial->Antioxidant Cytotoxicity Cytotoxicity (MTT) Serial->Cytotoxicity Antimicrobial Antimicrobial (MIC) Serial->Antimicrobial Enzyme Enzyme Inhibition (α-Glucosidase) Serial->Enzyme Absorbance Absorbance/ Growth Reading Antioxidant->Absorbance Cytotoxicity->Absorbance Antimicrobial->Absorbance Enzyme->Absorbance Calculation % Inhibition / Viability Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General experimental workflow for in vitro testing.

KEAP1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Phenolic Compound) Keap1 Keap1 ROS->Keap1 inactivates Phenol 4-(1-Aminopropyl)phenol Derivative Phenol->ROS Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (E3 Ligase) Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed Keap1-Nrf2 antioxidant pathway activation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Ras Ras Receptor->Ras Phenol 4-(1-Aminopropyl)phenol Derivative Phenol->Receptor Raf Raf Ras->Raf MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->TranscriptionFactors_ERK activates p38 p38 MKK3_6->p38 TranscriptionFactors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors_p38 activates GeneExpression Gene Expression (Proliferation, Inflammation, Apoptosis) TranscriptionFactors_ERK->GeneExpression TranscriptionFactors_p38->GeneExpression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-(1-Aminopropyl)phenol hydrochloride.

Synthesis Overview: Reductive Amination of 4'-Hydroxypropiophenone

The primary synthetic route to 4-(1-Aminopropyl)phenol is the reductive amination of 4'-hydroxypropiophenone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amine. The overall reaction is illustrated below.

4'-Hydroxypropiophenone 4'-Hydroxypropiophenone Imine Intermediate Imine Intermediate 4'-Hydroxypropiophenone->Imine Intermediate + NH3 4-(1-Aminopropyl)phenol 4-(1-Aminopropyl)phenol Imine Intermediate->4-(1-Aminopropyl)phenol + [H] (Reducing Agent) 4-(1-Aminopropyl)phenol HCl 4-(1-Aminopropyl)phenol HCl 4-(1-Aminopropyl)phenol->4-(1-Aminopropyl)phenol HCl + HCl

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(1-Aminopropyl)phenol?

A1: The most prevalent and industrially scalable method is the reductive amination of 4'-hydroxypropiophenone.[1][2] Alternative, though less common, routes might include the reduction of 4'-hydroxypropiophenone oxime or the Leuckart reaction.[3][4]

Q2: Which reducing agents are most effective for the reductive amination of 4'-hydroxypropiophenone?

A2: Several reducing agents can be employed, each with its own advantages and disadvantages. Common choices include:

  • Sodium borohydride (NaBH₄): A cost-effective and common reducing agent.[5]

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone, which can improve yield by reducing side reactions.[6]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): A clean method that can offer high yields but may require specialized equipment for handling hydrogen gas.

  • Ammonium formate/formic acid (Leuckart reaction): A classical method that uses readily available reagents but often requires high temperatures.[1][3]

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the synthesis yield, it is crucial to control the following parameters:

  • pH: The formation of the imine intermediate is pH-dependent. Slightly acidic conditions are often optimal.

  • Temperature: The reaction temperature affects both the rate of reaction and the formation of byproducts. The Leuckart reaction, for instance, requires high temperatures, typically between 120-130°C.[3]

  • Reaction Time: Sufficient time must be allowed for both imine formation and its subsequent reduction.

  • Stoichiometry of Reagents: The molar ratio of the ketone, amine source, and reducing agent should be carefully optimized.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield.

Q4: How is the final product, this compound, isolated and purified?

A4: After the reaction is complete, the typical workup involves:

  • Quenching any remaining reducing agent.

  • Adjusting the pH to precipitate the free amine.

  • Extracting the amine into an organic solvent.

  • Washing the organic layer to remove impurities.

  • Drying the organic layer and evaporating the solvent.

  • Dissolving the crude amine in a suitable solvent and treating it with hydrochloric acid to precipitate the hydrochloride salt.

  • The salt can then be further purified by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete imine formation.- Adjust the pH of the reaction mixture to slightly acidic conditions to favor imine formation.- Increase the reaction time or temperature for the imine formation step.
Reduction of the starting ketone.- Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) which preferentially reduces the imine.[6]- Add the reducing agent after confirming imine formation via TLC or LC-MS.
Suboptimal reaction conditions.- Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.
Formation of Byproducts Over-reduction of the phenol ring.- This can occur under harsh catalytic hydrogenation conditions. Use a milder catalyst or lower hydrogen pressure.
Formation of secondary or tertiary amines.- Use a large excess of the ammonia source to favor the formation of the primary amine.
Formation of N-formyl derivative (in Leuckart reaction).- Ensure complete hydrolysis of the intermediate by treating the reaction mixture with acid after the initial reaction.[7]
Difficult Purification Presence of unreacted starting material.- Optimize the stoichiometry of the reactants and the reaction time to ensure complete conversion of the starting ketone.
Oily product instead of a solid hydrochloride salt.- Ensure the crude amine is sufficiently pure before precipitation with HCl.- Try different solvents for the precipitation and recrystallization of the hydrochloride salt.
Discoloration of the final product.- Aminophenols are susceptible to oxidation. Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol provides a general procedure for the synthesis of 4-(1-Aminopropyl)phenol.

Materials:

ReagentMolar Mass ( g/mol )
4'-Hydroxypropiophenone150.17
Ammonium Acetate77.08
Sodium Borohydride37.83
Methanol32.04
Hydrochloric Acid36.46

Procedure:

  • In a round-bottom flask, dissolve 4'-hydroxypropiophenone (1 eq.) and a suitable ammonia source such as ammonium acetate (excess) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2 eq.) in portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Adjust the pH of the aqueous residue to ~9-10 with a suitable base (e.g., NaOH) to precipitate the free amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(1-aminopropyl)phenol.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.

cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Isolation cluster_4 Salt Formation & Purification Dissolve 4'-Hydroxypropiophenone & NH4OAc in MeOH Dissolve 4'-Hydroxypropiophenone & NH4OAc in MeOH Stir at RT for 1-2h Stir at RT for 1-2h Dissolve 4'-Hydroxypropiophenone & NH4OAc in MeOH->Stir at RT for 1-2h Cool to 0-10°C Cool to 0-10°C Stir at RT for 1-2h->Cool to 0-10°C Add NaBH4 portion-wise Add NaBH4 portion-wise Cool to 0-10°C->Add NaBH4 portion-wise Stir at RT for 4-6h Stir at RT for 4-6h Add NaBH4 portion-wise->Stir at RT for 4-6h Quench with H2O Quench with H2O Stir at RT for 4-6h->Quench with H2O Remove MeOH Remove MeOH Quench with H2O->Remove MeOH Adjust pH & Extract Adjust pH & Extract Remove MeOH->Adjust pH & Extract Dry & Concentrate Dry & Concentrate Adjust pH & Extract->Dry & Concentrate Dissolve in Solvent Dissolve in Solvent Dry & Concentrate->Dissolve in Solvent Add HCl solution Add HCl solution Dissolve in Solvent->Add HCl solution Filter & Dry Filter & Dry Add HCl solution->Filter & Dry

Caption: Experimental workflow for reductive amination using NaBH₄.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTInexpensive, readily available.Can reduce the starting ketone, leading to lower yields.
Sodium cyanoborohydride (NaBH₃CN) Methanol, slightly acidic (pH 5-6)More selective for the imine over the ketone.[6]Toxic cyanide byproduct.
Catalytic Hydrogenation (H₂/Pd/C) Ethanol or Methanol, RT to 50°C, H₂ pressureHigh yield, clean reaction.Requires specialized high-pressure equipment.
Ammonium Formate (Leuckart) Neat or high-boiling solvent, 120-180°CUses inexpensive reagents.[3]High temperatures, potential for side reactions.
Table 2: Troubleshooting Quick Reference
IssueCheckAction
Low YieldImine formationMonitor by TLC/LC-MS before adding reducing agent.
Ketone reductionSwitch to a more selective reducing agent (e.g., NaBH₃CN).
Impure ProductStarting material presentIncrease reaction time or excess of other reagents.
Side productsAdjust reaction conditions (temperature, pH, solvent).
Product is an oilPurity of free aminePurify the free amine by column chromatography before salt formation.

Logical Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Troubleshooting Paths cluster_2 Solutions start Low Yield of 4-(1-Aminopropyl)phenol HCl check_sm Analysis of Crude Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Significant Starting Material (Ketone) Remains check_sm->sm_present byproduct Significant Byproduct (e.g., Alcohol from Ketone Reduction) check_sm->byproduct complex_mixture Complex Mixture of Products check_sm->complex_mixture optimize_imine Optimize Imine Formation: - Adjust pH - Increase reaction time/temp sm_present->optimize_imine Yes change_reductant Change Reducing Agent: - Use NaBH3CN for higher selectivity byproduct->change_reductant Yes optimize_conditions Re-optimize Reaction Conditions: - Temperature - Solvent - Stoichiometry complex_mixture->optimize_conditions Yes optimize_imine->change_reductant If still low yield

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 4-(1-Aminopropyl)phenol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Aminopropyl)phenol hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route is the reductive amination of 4'-hydroxypropiophenone. This can be achieved through several methods, with the Leuckart reaction being a prominent example. Catalytic hydrogenation is another potential method.

Q2: My this compound product is discolored (pink or brown). What is the cause and how can I prevent it?

A2: Aminophenols are highly susceptible to oxidation, which leads to the formation of colored impurities. This can be caused by exposure to air (oxygen), light, or trace metal impurities. To prevent discoloration, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use degassed solvents.

  • Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature.

Q3: What are the typical byproducts in the synthesis of this compound via the Leuckart reaction?

A3: In the Leuckart reaction, which uses ammonium formate or formamide as the nitrogen source and reducing agent, several byproducts can form.[1] These may include:

  • N-formyl derivative: The primary amine product can be formylated by formic acid present in the reaction mixture. This derivative needs to be hydrolyzed to obtain the desired product.

  • Secondary and Tertiary Amines: Over-alkylation of the primary amine can lead to the formation of di- and tri-alkylated products. Using an excess of the ammonia source can help to minimize this.[1]

  • Unreacted Ketone: Incomplete reaction will leave residual 4'-hydroxypropiophenone.

  • Side-chain reduction product: The ketone group of 4'-hydroxypropiophenone could be reduced to a hydroxyl group without amination, forming 1-(4-hydroxyphenyl)propan-1-ol.

Troubleshooting Guides

Problem 1: Low Yield in the Leuckart Reaction

Possible CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting ketone. - Increase Reaction Temperature: The Leuckart reaction typically requires high temperatures, often between 120-165 °C.[2] Ensure your reaction temperature is adequate.
Suboptimal Reagent Ratio - Vary Reagent Ratios: The ratio of the ketone to the ammonium formate/formamide can significantly impact the yield. Experiment with different ratios to find the optimal conditions. Using an excess of the amine source is generally recommended to reduce the formation of secondary and tertiary amines.[1]
Presence of Water - Water Removal: The presence of water can affect the equilibrium of imine formation. For reactions using formamide, removing water during the reaction can sometimes improve yields.[3] However, for hydrolysis of the intermediate N-formyl derivative, water is necessary.[4]
Decomposition of Product - Control Temperature: While high temperatures are necessary, excessive heat can lead to the decomposition of the aminophenol product. Maintain a stable and controlled temperature.

Problem 2: Difficulty in Product Purification and Isolation

Possible CauseSuggested Solution
Product is an oil or does not crystallize - Salt Formation: Convert the free base to its hydrochloride salt by treating a solution of the amine in an appropriate solvent (e.g., isopropanol, diethyl ether) with a solution of HCl in the same or a compatible solvent. The hydrochloride salt is typically a crystalline solid that is easier to handle and purify.
Co-precipitation of Impurities - Recrystallization: If the initial crystalline product is impure, perform a recrystallization from a suitable solvent or solvent mixture.[5] Test different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Emulsion formation during workup - Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Synthesis of 4-(1-Aminopropyl)phenol via Leuckart Reaction

This is a representative protocol and may require optimization.

Reactants:

CompoundMolecular Weight ( g/mol )MolesEquivalentsAmount
4'-Hydroxypropiophenone150.170.11.015.0 g
Ammonium Formate63.060.55.031.5 g

Procedure:

  • Combine 4'-hydroxypropiophenone and ammonium formate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 160-165 °C and maintain this temperature for 6-8 hours. The mixture will become a melt.[2]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of 10% aqueous hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

  • Cool the solution to room temperature and make it basic (pH > 9) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(1-aminopropyl)phenol as an oil or solid.

Purification and Hydrochloride Salt Formation:

  • Dissolve the crude product in a minimal amount of isopropanol.

  • Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic.

  • The hydrochloride salt should precipitate. If not, the solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4'-Hydroxypropiophenone + Ammonium Formate reaction Leuckart Reaction (160-165 °C, 6-8h) start->reaction hydrolysis Acid Hydrolysis (10% HCl, reflux) reaction->hydrolysis basification Basification (NaOH, pH > 9) hydrolysis->basification extraction Extraction (Ethyl Acetate) basification->extraction drying Drying & Concentration extraction->drying salt_formation HCl Salt Formation (Isopropanol/HCl) drying->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration & Drying crystallization->filtration product Final Product: 4-(1-Aminopropyl)phenol HCl filtration->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem: Low Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete? check_reaction->incomplete complete Complete check_reaction->complete increase_time Increase Reaction Time/Temp incomplete->increase_time Yes check_reagents Check Reagent Ratio/Purity incomplete->check_reagents No check_workup Review Workup Procedure complete->check_workup increase_time->check_reaction optimize_reagents Optimize Reagent Ratio check_reagents->optimize_reagents optimize_reagents->check_reaction product_loss Potential Product Loss? check_workup->product_loss optimize_workup Optimize Extraction/Purification product_loss->optimize_workup Yes solution Improved Yield product_loss->solution No optimize_workup->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Aminopropyl)phenol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize 1. Presence of impurities: Residual solvents or reaction byproducts can inhibit crystallization. 2. Hygroscopic nature: The hydrochloride salt can absorb atmospheric moisture, leading to an oily appearance. 3. Inappropriate solvent system: The chosen solvent may be too good a solvent at all temperatures.1. Wash the crude product: Before recrystallization, wash the crude solid with a cold, non-polar solvent (e.g., diethyl ether, hexanes) to remove non-polar impurities. 2. Dry thoroughly: Ensure the crude material is thoroughly dried under vacuum before attempting recrystallization. Perform all subsequent steps under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Optimize the solvent system: If using a single solvent, try adding a miscible anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce crystallization. Common systems for amine hydrochlorides include ethanol/diethyl ether or methanol/diethyl ether.
Low recovery after recrystallization 1. Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. 2. Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. 3. Incomplete precipitation: The product may still be partially soluble in the cold solvent.1. Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product. If too much solvent is added, carefully evaporate some of it to re-saturate the solution. 2. Allow for slow cooling: Let the solution cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. 3. Maximize precipitation time: Allow the solution to stand in an ice bath for an extended period (e.g., 1-2 hours) to ensure maximum precipitation.
Product is colored (pink, brown, or black) 1. Oxidation of the phenol group: Aminophenols are susceptible to oxidation, especially in the presence of air and light, which can form colored impurities. 2. Presence of colored impurities from the synthesis. 1. Use an inert atmosphere: Perform all purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen. 2. Use a reducing agent: Adding a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, to the recrystallization solvent can help prevent oxidation. 3. Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Poor purity after recrystallization 1. Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the product and certain impurities. 2. Co-precipitation of impurities: If the concentration of impurities is high, they may crystallize along with the product.1. Solvent screening: Experiment with different recrystallization solvents or solvent systems. A table of potential solvents is provided below. 2. Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired purity. 3. Alternative purification methods: If recrystallization is ineffective, consider other techniques such as column chromatography on silica gel (using a polar eluent system, e.g., dichloromethane/methanol with a small amount of ammonia) or preparative HPLC.

Comparison of Potential Recrystallization Solvent Systems

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar amine salts like this compound, polar solvents or mixtures are generally most effective.

Solvent System Advantages Disadvantages Expected Purity Improvement Expected Yield
Ethanol/Water Good for highly polar compounds. Water is an effective anti-solvent for less polar impurities.Can be difficult to remove all water. The product may have some solubility in cold ethanol/water mixtures.Moderate to HighModerate
Methanol/Diethyl Ether A common and often effective system for amine hydrochlorides. Diethyl ether is a good anti-solvent.Diethyl ether is highly flammable and volatile.HighModerate to High
Isopropanol Less volatile than ethanol or methanol.May be too good a solvent, leading to lower yields.ModerateModerate
Acetonitrile Can be effective for moderately polar compounds.May not be a strong enough solvent for the hydrochloride salt at accessible temperatures.VariableVariable

Note: The optimal solvent system and conditions should be determined experimentally for each batch of crude material.

Frequently Asked Questions (FAQs)

Q1: My this compound is a dark color. Can I still use it?

A dark color indicates the presence of oxidation products. While it might be usable for some applications, for sensitive experiments or in drug development, purification is highly recommended to remove these impurities. A discolored starting material will likely result in a lower yield and purity of the final product.

Q2: How can I prevent my purified this compound from discoloring over time?

Aminophenol hydrochlorides are sensitive to air and light. Store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).

Q3: What are the likely impurities in my sample?

Common impurities can arise from the starting materials or side reactions during synthesis. If prepared by the reduction of a corresponding nitro compound, potential impurities include the starting nitro compound, partially reduced intermediates, and byproducts from over-reduction. Other possible impurities could be regioisomers if the starting material was not pure.

Q4: I am having trouble getting my compound to crystallize. What should I do?

If crystallization does not occur upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of previously purified this compound to the solution.

  • Reduce the solvent volume: Carefully evaporate some of the solvent and allow the solution to cool again.

  • Increase the anti-solvent concentration: If using a two-solvent system, add a little more of the anti-solvent.

Q5: What is a suitable method for assessing the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Purity can be determined by the relative peak area of the main component.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Diethyl Ether)

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask with stirring to dissolve the solid. The solution should be heated to near the boiling point of ethanol.

  • Once the solid is completely dissolved, slowly add diethyl ether dropwise while the solution is still hot, until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 30:70 v/v mixture) containing 0.1% phosphoric acid. The optimal ratio may need to be determined experimentally.

  • Standard Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the purified this compound in the mobile phase at a similar concentration to the standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 220 nm or 275 nm, to be optimized based on the UV spectrum of the compound).

    • Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation cluster_analysis Analysis crude_product Crude Product add_hot_solvent Add minimal hot ethanol crude_product->add_hot_solvent dissolved_solution Clear Solution add_hot_solvent->dissolved_solution add_antisolvent Add diethyl ether until turbid dissolved_solution->add_antisolvent slow_cool Slow cool to RT add_antisolvent->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with cold ether filtration->wash dry Dry under vacuum wash->dry hplc Purity by HPLC dry->hplc

Caption: Experimental workflow for the recrystallization and purification of this compound.

troubleshooting_tree start Purification Issue issue_type What is the main issue? start->issue_type oily_product Oily Product / No Crystals issue_type->oily_product Crystallization Failure low_yield Low Yield issue_type->low_yield Low Recovery colored_product Colored Product issue_type->colored_product Discoloration sol_oily1 Dry crude material thoroughly oily_product->sol_oily1 sol_oily2 Use anti-solvent (e.g., ether) oily_product->sol_oily2 sol_oily3 Scratch flask or add seed crystal oily_product->sol_oily3 sol_yield1 Use minimal hot solvent low_yield->sol_yield1 sol_yield2 Allow for slow cooling low_yield->sol_yield2 sol_yield3 Increase time in ice bath low_yield->sol_yield3 sol_color1 Use inert atmosphere colored_product->sol_color1 sol_color2 Add activated charcoal colored_product->sol_color2 sol_color3 Add a reducing agent colored_product->sol_color3

Caption: Troubleshooting decision tree for the purification of this compound.

Improving the stability of 4-(1-Aminopropyl)phenol hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-(1-Aminopropyl)phenol hydrochloride solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a chemical compound containing both a phenol group and an aminopropyl side chain.[1] This bifunctional nature makes it susceptible to degradation, particularly oxidation, which can affect its potency, purity, and safety profile in experimental and pharmaceutical applications. The phenolic hydroxyl group and the amino group are the primary sites of chemical instability.

Q2: What are the primary degradation pathways for this compound in solution?

While specific studies on this compound are limited, based on the chemistry of similar phenolic amines, the primary degradation pathways are:

  • Oxidation of the Phenol Ring: The phenol group is highly susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.[2]

  • Oxidation of the Aminopropyl Side Chain: The amino group can also undergo oxidation.

  • Dimerization and Polymerization: Reactive intermediates, such as quinones, can react with other molecules to form dimers or larger polymers, often resulting in discoloration and precipitation.[2]

Q3: What factors can accelerate the degradation of this compound solutions?

Several factors can negatively impact the stability of these solutions:

  • Exposure to Light: The compound is noted to be light-sensitive. UV and visible light can provide the energy to initiate oxidative reactions.

  • Presence of Oxygen: Atmospheric oxygen is a key reactant in the oxidation of phenols.

  • High pH (Alkaline Conditions): While increasing pH can improve the solubility of phenols by forming the phenolate ion, it also makes them more susceptible to oxidation.[3]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes.[4]

Q4: How should solid this compound be stored?

To ensure its stability, the solid compound should be stored under an inert atmosphere, at room temperature, and protected from light.[5][6] The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow/brown/pink. What is happening?

  • Possible Cause: This discoloration is a common indicator of oxidation. The phenolic ring has likely been oxidized to form colored quinone-like compounds. This process can be accelerated by exposure to light, air (oxygen), or high pH.

  • Solution:

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil.[7]

    • Deoxygenate Solvents: Before preparing the solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Control pH: Maintain the pH of the solution in the acidic range (pH 3-5). The hydrochloride salt form is more stable than the free base. Avoid alkaline conditions where possible.

    • Use Antioxidants: Consider adding an antioxidant to the formulation.

Issue 2: A precipitate has formed in my solution upon standing.

  • Possible Cause 1: Poor Solubility. While the hydrochloride salt improves water solubility, precipitation can still occur, especially in neutral or high pH buffers, or at high concentrations.[3]

  • Solution 1: Adjust pH and Concentration. Ensure the pH is in the acidic range to maintain the protonated, more soluble form of the amine. If possible, work with lower concentrations.

  • Possible Cause 2: Degradation Products. The precipitate could be composed of insoluble polymers formed from the degradation of the parent compound.[2]

  • Solution 2: Implement Stabilization Strategies. If you also observe discoloration, the precipitate is likely due to degradation. Follow the steps outlined in "Issue 1" to prevent oxidation. Filtering the solution may remove the precipitate, but the solution will still contain soluble degradation products and have a lower concentration of the active compound.

Issue 3: I am seeing a loss of potency or inconsistent results in my experiments.

  • Possible Cause: This is a strong indication that your compound is degrading over time. The concentration of the active this compound is decreasing, and the resulting degradation products may interfere with your assay.

  • Solution:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

    • Conduct a Stability Study: If you need to store solutions, perform a simple stability study to determine how long your solution remains viable under your specific storage conditions. (See Experimental Protocol 2).

    • Use Stabilized Formulations: Incorporate antioxidants and chelating agents into your solution to prolong its shelf life.

Data Presentation: Strategies for Stabilization

The following table summarizes recommended starting concentrations for common excipients used to stabilize phenolic and amine compounds in solution. Optimization for your specific application is recommended.

Stabilizer TypeExample AgentRecommended Starting ConcentrationMechanism of Action
Antioxidant Ascorbic Acid0.01 - 0.1% (w/v)Preferentially oxidized, oxygen scavenger.
Sodium Metabisulfite0.01 - 0.1% (w/v)Oxygen scavenger.
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05% (w/v)Sequesters metal ions that catalyze oxidation.
pH Buffer Citrate BufferpH 3 - 5Maintains an acidic pH where the compound is more stable.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a 1 mg/mL stock solution with enhanced stability.

  • Solvent Preparation:

    • Take a suitable volume of purified water or a relevant buffer (e.g., pH 4 citrate buffer).

    • Place the solvent in a container with a magnetic stirrer.

    • Sparge the solvent with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • While maintaining a gentle stream of inert gas over the solvent surface, add the stabilizing agents. For example, for a 100 mL solution, add:

      • Edetate Disodium (EDTA): 10 mg (for a final concentration of 0.01%)

      • Ascorbic Acid: 50 mg (for a final concentration of 0.05%)

    • Stir until all excipients are fully dissolved.

  • Dissolving the Active Compound:

    • Weigh the required amount of this compound (100 mg for a 100 mL solution).

    • Slowly add the powder to the vortex of the stirring, stabilized solvent.

    • Continue stirring under the inert gas blanket until the compound is fully dissolved.

  • Final Steps and Storage:

    • Once dissolved, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

    • Dispense the solution into amber glass vials.

    • Purge the headspace of each vial with inert gas before sealing tightly.

    • Store the vials at a controlled low temperature (e.g., 2-8°C) and protected from light.

Protocol 2: Basic HPLC-UV Stability Indicating Method

This protocol outlines a basic experiment to assess the stability of your solution over time.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the this compound peak from potential degradation products. A C18 column with a mobile phase of acetonitrile and a low pH aqueous buffer (e.g., phosphate or formate buffer at pH 3) is a good starting point.

    • Use a UV detector set to the lambda max of the compound.

  • Forced Degradation (for peak identification):

    • To identify potential degradant peaks, intentionally stress small samples of your solution:

      • Oxidative: Add a small amount of 3% hydrogen peroxide.

      • Acidic: Add 0.1M HCl and heat gently.

      • Basic: Add 0.1M NaOH.

      • Photolytic: Expose to intense UV light.

    • Analyze these samples by HPLC to see where degradation product peaks elute relative to the main peak.

  • Stability Study Execution:

    • Prepare your this compound solution (either stabilized or unstabilized).

    • Immediately after preparation (T=0), withdraw an aliquot, dilute appropriately, and analyze by HPLC to determine the initial peak area of the active compound.

    • Store the remaining solution under your desired conditions (e.g., room temperature on the benchtop, 4°C in the dark).

    • At predetermined time points (e.g., 4, 8, 24, 48 hours), withdraw another aliquot, dilute, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the initial peak area remaining at each time point.

    • Monitor the appearance and growth of any new peaks, which represent degradation products.

    • Plot the percentage of remaining compound versus time to determine the stability of your solution under the tested conditions.

Visualizations

cluster_main 4-(1-Aminopropyl)phenol cluster_quinone Oxidation cluster_polymer Further Reactions A 4-(1-Aminopropyl)phenol B Quinone-imine Intermediate A->B O₂, Light, Metal Ions C Colored Polymers / Dimers B->C Dimerization

Caption: Proposed oxidative degradation pathway for 4-(1-Aminopropyl)phenol.

A Prepare Deoxygenated Solvent (Buffer/Water) B Add Stabilizers (e.g., EDTA, Ascorbic Acid) A->B C Dissolve 4-(1-Aminopropyl)phenol Hydrochloride under Inert Gas B->C D Sterile Filter (0.22 µm) C->D E Dispense into Amber Vials D->E F Purge Headspace with N₂/Ar E->F G Store at 2-8°C, Protected from Light F->G

Caption: Experimental workflow for preparing a stabilized solution.

Caption: Troubleshooting flowchart for solution instability issues.

References

Technical Support Center: Synthesis of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4-(1-Aminopropyl)phenol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Route: Leuckart Reaction

A plausible and historically significant method for the synthesis of 4-(1-Aminopropyl)phenol is the Leuckart reaction, starting from 4-hydroxypropiophenone. This one-pot reductive amination uses ammonium formate or formamide as both the nitrogen source and the reducing agent. The resulting amine is then converted to its hydrochloride salt.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Leuckart reaction.

Q1: The reaction shows low or no conversion of the starting material, 4-hydroxypropiophenone.

A1: Low or no conversion can be attributed to several factors related to reaction conditions and reagents.

  • Insufficient Temperature: The Leuckart reaction typically requires high temperatures, often in the range of 160-185°C, to drive the reaction forward.[1][2] Ensure your reaction setup can safely reach and maintain this temperature.

  • Improper Reagent Ratio: An excess of ammonium formate is generally used to ensure complete reaction. A common molar ratio of ammonium formate to the ketone is between 2:1 and 5:1.

  • Poor Quality Reagents: Ensure that the 4-hydroxypropiophenone is pure and that the ammonium formate has not decomposed. Ammonium formate can degrade over time, releasing ammonia and formic acid.

  • Reaction Time: While the reaction is often complete within a few hours at the optimal temperature, insufficient reaction time can lead to low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: The primary product is the N-formyl intermediate, not the desired primary amine.

A2: The formation of an N-formyl derivative is a common intermediate in the Leuckart reaction.[2] The final step of the synthesis should be a hydrolysis to remove the formyl group.

  • Incomplete Hydrolysis: After the initial reaction, the crude product is often hydrolyzed by heating with a strong acid, such as hydrochloric acid. This step not only removes the formyl group but also forms the hydrochloride salt of the amine. Ensure this hydrolysis step is carried out to completion.

  • Reaction Conditions: The initial reaction conditions can also influence the formation of the N-formyl product. Using formamide instead of ammonium formate is more likely to yield the N-formyl derivative as the main product.[1][3]

Q3: A significant amount of a secondary amine byproduct, di-(1-(4-hydroxyphenyl)propyl)amine, is formed.

A3: The formation of secondary amines is a known side reaction in reductive aminations, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the ketone.

  • Excess Ammonia Source: Using a large excess of the ammonia source (ammonium formate) can help to outcompete the primary amine in reacting with the ketone, thus minimizing the formation of the secondary amine.[2]

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can sometimes favor the formation of secondary amines. Optimizing these parameters by monitoring the reaction progress can help to reduce this side reaction.

Q4: The phenolic hydroxyl group appears to have reacted, leading to undesired byproducts.

A4: While the phenolic hydroxyl group is generally stable under Leuckart conditions, its acidity could potentially lead to side reactions, especially at very high temperatures.

  • Protecting Group Strategy: For cleaner reactions and to avoid any potential side reactions involving the phenol group, a protecting group strategy can be employed. A common protecting group for phenols is a benzyl ether, which is stable to the reaction conditions and can be removed later by hydrogenolysis. However, this adds extra steps to the synthesis.

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize potential side reactions involving the phenol group.

Q5: The final product is difficult to purify and contains colored impurities.

A5: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

  • Purification Technique: The product, as the hydrochloride salt, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether.

  • Decolorizing Agents: During the workup or recrystallization, treatment with activated carbon can help to remove colored impurities.

  • pH Adjustment during Workup: Careful pH adjustment during the extraction process is crucial for separating the product from non-basic impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Leuckart-Wallach reaction, a closely related transformation. These values can serve as a starting point for optimizing the synthesis of 4-(1-Aminopropyl)phenol.

ParameterTypical RangeNotes
Temperature 120 - 185 °CHigher temperatures are often required for ketones compared to aldehydes.[1][2]
Molar Ratio (Ammonium Formate:Ketone) 2:1 to 5:1A larger excess of ammonium formate can improve yield and reduce secondary amine formation.
Reaction Time 2 - 8 hoursReaction progress should be monitored by TLC or HPLC.
Yield 40 - 80%Yields can vary significantly based on the substrate and reaction conditions.

Experimental Protocol: Synthesis of this compound via Leuckart Reaction

This protocol is a generalized procedure based on the principles of the Leuckart reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-hydroxypropiophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-hydroxypropiophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Reaction: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The mixture will become a molten slurry. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a 6M solution of hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the N-formyl intermediate.

  • Workup:

    • Cool the acidic solution in an ice bath and basify to a pH of >10 with a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine.

  • Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of ethanol.

    • Slowly add a solution of concentrated hydrochloric acid in ethanol until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate. The precipitation can be aided by the addition of diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Observed Problem LowConversion Low or No Conversion Start->LowConversion NFormylProduct N-Formyl Intermediate as Main Product Start->NFormylProduct SecondaryAmine Secondary Amine Byproduct Start->SecondaryAmine PurificationIssues Purification Difficulties/ Colored Impurities Start->PurificationIssues Cause_Temp Insufficient Temperature LowConversion->Cause_Temp Potential Cause Cause_Ratio Incorrect Reagent Ratio LowConversion->Cause_Ratio Potential Cause Cause_Time Insufficient Reaction Time LowConversion->Cause_Time Potential Cause Cause_Hydrolysis Incomplete Hydrolysis NFormylProduct->Cause_Hydrolysis Potential Cause Cause_AmineRatio Insufficient Ammonia Source SecondaryAmine->Cause_AmineRatio Potential Cause Cause_Oxidation Oxidation of Aminophenol PurificationIssues->Cause_Oxidation Potential Cause Solution_Temp Increase Temperature to 160-185°C Cause_Temp->Solution_Temp Solution Solution_Ratio Use 3-5 eq. of Ammonium Formate Cause_Ratio->Solution_Ratio Solution Solution_Time Monitor by TLC/HPLC and Extend Time Cause_Time->Solution_Time Solution Solution_Hydrolysis Ensure Complete Acidic Hydrolysis (Heat) Cause_Hydrolysis->Solution_Hydrolysis Solution Solution_AmineRatio Increase Excess of Ammonium Formate Cause_AmineRatio->Solution_AmineRatio Solution Solution_Inert Use Inert Atmosphere Cause_Oxidation->Solution_Inert Solution Solution_Purify Recrystallize/ Use Activated Carbon Cause_Oxidation->Solution_Purify Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Side reactions to avoid with 4-(1-Aminopropyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Aminopropyl)phenol hydrochloride. The information is designed to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and their implications for side reactions?

A1: this compound possesses two primary reactive functional groups: a phenolic hydroxyl (-OH) group and a primary amine (-NH2) group.[1] The interplay between these groups dictates its reactivity and potential for side reactions.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated to form a more nucleophilic phenoxide ion. It is also susceptible to oxidation, which can lead to the formation of colored impurities.[2][3]

  • Primary Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic.[1] This allows it to compete with the hydroxyl group in reactions with electrophiles, leading to N-substituted products.[2]

Understanding the relative reactivity of these two sites is crucial for designing selective transformations and minimizing the formation of unwanted byproducts.

Q2: My reaction mixture is turning dark brown/purple. What is the likely cause and how can I prevent it?

A2: The development of a dark color in your reaction mixture is a common issue when working with aminophenols and is typically indicative of oxidation. The phenolic ring is susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen or the presence of trace metal impurities. This process can lead to the formation of highly colored quinone-imine type structures.[3]

To mitigate this side reaction, the following precautions are recommended:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • High-Purity Reagents: Ensure that all starting materials and reagents are of high purity to avoid metal contaminants that can catalyze oxidation.

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate the rate of oxidation.

Q3: I am attempting an N-acylation reaction. What are the potential side products and how can I favor the desired reaction?

A3: In N-acylation reactions of 4-(1-Aminopropyl)phenol, the primary competing side reaction is O-acylation, where the acylating agent reacts with the phenolic hydroxyl group. The selectivity between N- and O-acylation is influenced by the reaction conditions.

To favor N-acylation, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic base, such as pyridine or triethylamine. These bases are sufficient to neutralize the acid generated during the reaction without promoting deprotonation of the less acidic phenolic hydroxyl group.

  • Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Protecting Groups: For challenging substrates or to ensure high selectivity, consider protecting the phenolic hydroxyl group prior to the acylation step. Common protecting groups for phenols include silyl ethers or benzyl ethers.

Q4: How can I selectively perform an O-alkylation?

A4: Selective O-alkylation in the presence of a primary amine can be challenging due to the nucleophilicity of the amine. To favor the formation of the O-alkylated product, a common strategy involves the use of a protecting group for the amine.

A widely used approach is the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. This temporarily protects the amine functionality. The subsequent alkylation is then directed to the phenolic hydroxyl group. The protecting group can be readily removed by hydrolysis under acidic conditions to yield the desired O-alkylated aminophenol.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Possible CauseTroubleshooting Steps
Competitive O-Alkylation/Acylation - Use a protecting group for the phenolic hydroxyl group. - Optimize the choice of base to favor N-functionalization (e.g., a non-nucleophilic base for acylation).
Poor Solubility of Starting Material - Select a solvent in which both this compound and the electrophile are soluble. Polar aprotic solvents like DMF or DMSO may be suitable.[6]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - A modest excess of the alkylating or acylating agent may be necessary.
Deactivation of Reagents - Ensure all reagents and solvents are anhydrous, as water can hydrolyze many alkylating and acylating agents.
Issue 2: Difficulty in Product Purification
Possible CauseTroubleshooting Steps
Presence of Unreacted Starting Material - If the product is neutral, perform an acid-base extraction. Wash the organic layer with a dilute aqueous acid solution to protonate and remove the basic 4-(1-Aminopropyl)phenol.
Mixture of N- and O-Substituted Products - Employ column chromatography on silica gel to separate the isomers based on their polarity differences. A gradient elution may be required for closely related compounds.
Presence of Colored Impurities - Treat the crude product with activated charcoal to adsorb colored impurities before further purification steps like recrystallization or chromatography.
Product is a Salt - If the desired product is the free base, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.

Experimental Protocols

General Protocol for N-Acetylation of 4-(1-Aminopropyl)phenol

This protocol is a general guideline for the N-acetylation of 4-(1-Aminopropyl)phenol using acetic anhydride. Optimization may be required for specific applications.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Neutralization and Base Addition: Add a non-nucleophilic base, such as triethylamine (approximately 2.2 equivalents to neutralize the hydrochloride salt and the acetic acid byproduct), to the solution and stir.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (approximately 1.1 equivalents) dropwise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of Alkylation of Aminophenols

Note: This table presents generalized data for aminophenols to illustrate the principles of selectivity. Actual yields for this compound may vary.

Alkylating AgentBaseSolventTemperature (°C)Predominant ProductReference
Benzyl BromideK₂CO₃AcetoneRefluxO-Alkylated[4][5]
Methyl IodideNaHTHFRoom TempN,O-Dialkylated[2]
Ethyl BromoacetateK₂CO₃DMF60O-Alkylated[2]
Benzyl BromideNone (reductive amination)MethanolRoom TempN-Alkylated[4][5]

Visualizations

Logical Workflow for Troubleshooting Poor Yield in Aminophenol Reactions

PoorYieldTroubleshooting Troubleshooting Workflow for Poor Reaction Yield start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials (4-(1-Aminopropyl)phenol HCl, Reagents, Solvents) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_stoichiometry Confirm Stoichiometry of Reactants start->check_stoichiometry analyze_mixture Analyze Reaction Mixture (TLC, HPLC, NMR) check_purity->analyze_mixture check_conditions->analyze_mixture check_stoichiometry->analyze_mixture no_reaction No Reaction or Incomplete Conversion analyze_mixture->no_reaction side_products Presence of Side Products analyze_mixture->side_products purification_issue Product Lost During Work-up/Purification analyze_mixture->purification_issue optimize_conditions Optimize Reaction Conditions (Increase Temperature, Extend Time, Use Catalyst) no_reaction->optimize_conditions Yes success Improved Yield optimize_selectivity Optimize for Selectivity (Change Base/Solvent, Use Protecting Groups) side_products->optimize_selectivity Yes optimize_conditions->success optimize_selectivity->success modify_purification Modify Purification Protocol (e.g., Acid-Base Extraction, Different Chromatography) purification_issue->modify_purification Yes modify_purification->success

Caption: A logical workflow for diagnosing and addressing low yields in reactions involving this compound.

Signaling Pathway of β-Adrenergic Receptor Activation

4-(1-Aminopropyl)phenol is a derivative of β-phenylethylamine, a structural backbone found in many compounds that interact with adrenergic receptors.[7] The following diagram illustrates the general signaling pathway initiated by the activation of a β-adrenergic receptor by an agonist.

AdrenergicSignaling β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces agonist Agonist (e.g., β-phenylethylamine derivative) agonist->receptor Binds to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->cellular_response Phosphorylates target proteins leading to

Caption: Simplified diagram of the β-adrenergic receptor signaling cascade initiated by an agonist.

References

Overcoming poor yield in the derivatization of 4-(1-Aminopropyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 4-(1-Aminopropyl)phenol hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Overcoming Poor Yield

Low yield in the derivatization of this compound is a common issue stemming from the bifunctional nature of the molecule, which contains both a reactive primary amine and a phenolic hydroxyl group. The presence of the hydrochloride salt also introduces complexities that must be addressed for a successful reaction.

Initial Assessment Workflow

Before proceeding to specific troubleshooting steps, it is crucial to assess the potential root cause of the poor yield. The following workflow provides a logical approach to diagnosing the issue.

start Poor Derivatization Yield sub_optimal_conditions Sub-optimal Reaction Conditions? start->sub_optimal_conditions reagent_issue Reagent/Starting Material Issue? sub_optimal_conditions->reagent_issue No temp Incorrect Temperature? sub_optimal_conditions->temp Yes side_reactions Side Reactions or Product Degradation? reagent_issue->side_reactions No reagent_purity Purity of Derivatizing Agent? reagent_issue->reagent_purity Yes workup_issue Inefficient Workup/Purification? side_reactions->workup_issue No over_derivatization Over-derivatization (di-substitution)? side_reactions->over_derivatization Yes extraction Poor Extraction Efficiency? workup_issue->extraction Yes time Insufficient Reaction Time? temp->time solvent Inappropriate Solvent? time->solvent ph Incorrect pH? solvent->ph sm_purity Purity of Starting Material? reagent_purity->sm_purity reagent_stoichiometry Incorrect Stoichiometry? sm_purity->reagent_stoichiometry oxidation Oxidation of Phenol? over_derivatization->oxidation column_chroma Loss during Chromatography? extraction->column_chroma

Caption: Troubleshooting workflow for poor derivatization yield.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with acetic anhydride is giving a very low yield. What are the likely causes?

A1: Poor yield in the acylation of this compound can be attributed to several factors:

  • Incomplete Neutralization: The primary amine is protonated due to the hydrochloride salt. This protonated form is not nucleophilic and will not react with the acylating agent. It is essential to add a base (e.g., triethylamine, pyridine) to neutralize the hydrochloride and free the amine for reaction.

  • Competitive Acylation: Both the amino and the phenolic hydroxyl groups can be acylated. If the goal is to selectively acylate the amine, the reaction conditions must be carefully controlled. Amine acylation is generally faster and can often be achieved under milder conditions than phenol acylation.[1]

  • Reaction Conditions: Temperature and reaction time are critical. While the amine acylation is often rapid, ensuring complete reaction without promoting side reactions requires optimization.

  • Hydrolysis of Acetic Anhydride: The presence of water in the reaction mixture will lead to the hydrolysis of acetic anhydride, reducing the amount available for the derivatization. Ensure all reagents and solvents are anhydrous.

Troubleshooting Steps:

  • Ensure Complete Neutralization: Use at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. Consider using a slight excess to also scavenge the acid byproduct of the acylation.

  • Optimize Reaction Temperature: Start with a low temperature (e.g., 0 °C) and slowly warm to room temperature to favor selective N-acylation.

  • Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents to prevent hydrolysis of the acylating agent.

Q2: I am observing multiple products in my GC-MS analysis after silylation with BSTFA. How can I achieve a single derivative?

A2: The formation of multiple products during silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common with molecules containing multiple active hydrogens, such as 4-(1-aminopropyl)phenol.[2] These multiple peaks often correspond to mono- and di-silylated products.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Ensure a sufficient excess of the silylation reagent is used to drive the reaction to completion for both the amine and hydroxyl groups.

  • Optimize Reaction Time and Temperature: Silylation of hindered groups or less reactive sites may require longer reaction times or higher temperatures. A typical starting point is 70°C for 30 minutes.[3]

  • Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent and promote complete derivatization.

  • Ensure Anhydrous Conditions: Moisture will consume the silylation reagent and lead to incomplete derivatization.[2]

Comparative Reaction Conditions for Silylation:

ConditionSetting 1 (Incomplete)Setting 2 (Optimized)Expected Outcome
BSTFA:Analyte Ratio 2:110:1Drives reaction to di-silylation
Catalyst (TMCS) None1%Increases reagent reactivity
Temperature Room Temperature70 °COvercomes activation energy
Time 15 min60 minEnsures reaction completion
Q3: How can I selectively derivatize only the amino group while leaving the phenolic hydroxyl group untouched?

A3: Selective derivatization requires careful choice of reagents and reaction conditions. Protecting the phenolic hydroxyl group is a common strategy.

Workflow for Selective N-Derivatization:

start Start: 4-(1-Aminopropyl)phenol HCl protection Protect Phenolic -OH (e.g., Benzyl ether, Silyl ether) start->protection derivatization Derivatize Amino Group (e.g., Acylation, Alkylation) protection->derivatization deprotection Deprotect Phenolic -OH derivatization->deprotection final_product Final Product: N-derivatized 4-(1-Aminopropyl)phenol deprotection->final_product

Caption: Workflow for selective N-derivatization using a protecting group strategy.

An alternative approach is to exploit the different reactivities of the amine and phenol. For instance, chemoselective acylation can sometimes be achieved under specific catalytic conditions.[4]

Q4: The hydrochloride salt seems to be interfering with my reaction. What are my options?

A4: The hydrochloride salt can indeed interfere by protonating the amine, rendering it non-nucleophilic, and by potentially introducing chloride ions that can have a common ion effect, affecting solubility.[5][6]

Solutions:

  • In-situ Neutralization: Add a suitable base to the reaction mixture to neutralize the HCl and liberate the free base of 4-(1-aminopropyl)phenol. Tertiary amines like triethylamine or pyridine are commonly used as they are non-nucleophilic and will not compete in the derivatization.

  • Free-Basing Prior to Reaction: You can perform a separate workup step to convert the hydrochloride salt to the free base before starting the derivatization. This involves dissolving the salt in an aqueous base (e.g., sodium bicarbonate solution), extracting the free base into an organic solvent, drying the organic layer, and then using the resulting solution for the derivatization.

Comparison of Approaches:

ApproachProsCons
In-situ Neutralization Simpler, one-pot procedure.The resulting ammonium salt byproduct may need to be removed during purification.
Prior Free-Basing Removes chloride ions and salt byproduct from the reaction mixture.Adds an extra step to the workflow, potentially reducing overall yield.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation
  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise and stir for 15 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Complete Silylation for GC-MS Analysis
  • Place the dried sample of this compound (or its free base) in a 2 mL autosampler vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Add 100 µL of a suitable solvent such as pyridine or acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Note: These protocols are general guidelines and may require optimization for specific experimental setups and desired outcomes.

References

Technical Support Center: 4-(1-Aminopropyl)phenol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(1-aminopropyl)phenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route starts from 4-hydroxypropiophenone. The synthesis generally proceeds via two main steps:

  • Reductive Amination: The ketone group of 4-hydroxypropiophenone is converted to an amine. This is often achieved through the formation of an intermediate oxime by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine.

  • Salt Formation: The resulting 4-(1-aminopropyl)phenol free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the critical parameters to control during the reductive amination step?

The reductive amination step is crucial for achieving high yield and purity. Key parameters to control include:

  • Temperature: The initial oximation reaction and the subsequent reduction are temperature-sensitive. Careful temperature control is necessary to prevent side reactions.

  • pH: Maintaining the optimal pH is critical, especially during the oximation step, to ensure efficient reaction and minimize byproduct formation.

  • Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) will significantly impact the reaction outcome.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-hydroxypropiophenone) on a TLC plate, the disappearance of the starting material and the appearance of the product can be tracked. A suitable solvent system (e.g., ethyl acetate/hexane) should be used for developing the TLC plate.

Q4: What are the common impurities encountered in the synthesis?

Common impurities can include unreacted starting material (4-hydroxypropiophenone), the intermediate oxime if the reduction is incomplete, and potential byproducts from side reactions such as over-reduction or dimerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction during the oximation or reduction step.- Ensure the reaction goes to completion by monitoring with TLC.- Increase reaction time or temperature cautiously.- Verify the quality and stoichiometry of the reducing agent.
Poor work-up and extraction procedure.- Optimize the pH during aqueous work-up to ensure the product is in the desired form (free base for extraction into organic solvent).- Use an appropriate extraction solvent and perform multiple extractions.
Product Contamination with Starting Material Incomplete reaction.- As with low yield, ensure the reaction is complete before work-up.
Inefficient purification.- Optimize the recrystallization or column chromatography conditions.- Consider using a different solvent system for purification.
Formation of Multiple Byproducts Suboptimal reaction conditions (e.g., temperature, pH).- Carefully control the reaction temperature and pH within the recommended range.- Add reagents slowly to maintain control over the reaction exotherm.
Degradation of starting material or product.- Ensure the use of high-purity starting materials and solvents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxidation.
Difficulty in Isolating the Hydrochloride Salt Improper pH adjustment during salt formation.- Ensure the solution is sufficiently acidic by using an excess of hydrochloric acid.- Use a suitable solvent (e.g., isopropanol, ethanol) from which the hydrochloride salt will precipitate.
Presence of water.- Ensure all solvents are anhydrous, as water can interfere with the precipitation of the hydrochloride salt.

Experimental Protocols

Key Experiment: Synthesis of 4-(1-Aminopropyl)phenol via Reductive Amination of 4-Hydroxypropiophenone

Materials:

  • 4-Hydroxypropiophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium borohydride (or other suitable reducing agent)

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Oximation:

    • Dissolve 4-hydroxypropiophenone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the oxime intermediate with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude oxime.

  • Reduction:

    • Dissolve the crude oxime in a suitable solvent (e.g., ethanol).

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) in portions.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4-(1-aminopropyl)phenol free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of isopropanol or ethanol.

    • Add a concentrated solution of hydrochloric acid dropwise with stirring until the solution is acidic.

    • Cool the mixture in an ice bath to facilitate precipitation of the hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis of 4-(1-Aminopropyl)phenol HCl Start 4-Hydroxypropiophenone Oxime Oxime Formation (Hydroxylamine HCl, NaOAc) Start->Oxime Reduction Reduction (e.g., NaBH4) Oxime->Reduction FreeBase 4-(1-Aminopropyl)phenol (Free Base) Reduction->FreeBase Salt Salt Formation (HCl) FreeBase->Salt Product 4-(1-Aminopropyl)phenol HCl Salt->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart cluster_solutions Potential Solutions Problem Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Problem->CheckReaction CheckConditions Verify Reaction Conditions (Temp, pH, Reagents) Problem->CheckConditions CheckWorkup Review Work-up & Purification Problem->CheckWorkup Sol_Reaction Optimize Reaction Time/Temp CheckReaction->Sol_Reaction Sol_Conditions Adjust Conditions, Use Fresh Reagents CheckConditions->Sol_Conditions Sol_Workup Optimize Extraction/Purification Protocol CheckWorkup->Sol_Workup

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Stability and Storage of 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(1-Aminopropyl)phenol hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from several factors due to its chemical structure, which contains a phenolic hydroxyl group and an aminopropyl side chain. The primary factors of concern are:

  • Oxidation: The phenolic ring is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored degradation products like quinone-type compounds.[1] The aminopropyl side chain can also be a site of oxidation.[1]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and potentially ring-opening.[1][2]

  • Elevated Temperature: Heat can accelerate the rate of all chemical degradation pathways.[2]

  • High Humidity: Moisture can facilitate hydrolytic reactions and may also accelerate oxidation.[3][4][5]

  • pH: Although the hydrochloride salt is generally more stable, exposure to highly acidic or basic conditions can promote degradation.[2]

Q2: What are the visual or physical signs of degradation?

A2: Degradation of this compound, which is typically a white to off-white solid, may be indicated by:

  • A change in color, often to yellow, brown, or pink hues, which can be a result of oxidation to quinone-like structures.

  • A change in physical state, such as clumping or melting, which could be due to the presence of impurities or the absorption of moisture.

  • A noticeable change in solubility.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound under the following conditions.[6]

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Minimizes thermal degradation. Some suppliers recommend cold-chain transportation.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation by displacing oxygen.[6]
Light Protected from Light (Amber Vial/Container)Prevents photolytic degradation.
Humidity Dry/Desiccated EnvironmentMinimizes moisture-related degradation.
Container Tightly SealedPrevents exposure to air and moisture.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Discoloration of the solid compound upon receipt or during storage. Oxidation due to improper packaging or exposure to light/air.- Visually inspect the container seal upon receipt. - If discoloration is observed, it is recommended to perform a purity analysis (e.g., HPLC) before use. - For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. Store in a dark place.
Inconsistent results in experiments using the compound. Degradation of the stock solution or solid material.- Prepare fresh stock solutions for each experiment. - If using a stock solution over time, store it at a low temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. - Re-evaluate the purity of the solid compound if inconsistent results persist.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Compare the chromatogram to a reference standard or a freshly opened batch. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. - Adjust HPLC method parameters (e.g., gradient, pH of the mobile phase) to achieve better separation of the main peak from degradation products.[1]
Poor solubility of the compound compared to previous batches. Potential degradation leading to less soluble polymeric impurities.- Confirm the identity and purity of the material using analytical techniques like NMR or LC-MS. - If degradation is confirmed, it is advisable to use a new, high-purity batch of the compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidative.

G main This compound oxidation Oxidation (O2, Light, Metal Ions) main->oxidation quinone Quinone-imine Derivative oxidation->quinone Phenolic Ring Oxidation hydroxylated Hydroxylated Derivative oxidation->hydroxylated Ring Hydroxylation side_chain_ketone Side-chain Ketone oxidation->side_chain_ketone Side-chain Oxidation polymerization Polymeric Products quinone->polymerization Dimerization/ Polymerization

Caption: Potential oxidative degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.[2] Also, prepare a solution and keep it at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.

  • Aim for 10-30% degradation of the active pharmaceutical ingredient (API).[2]

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min (95% A), 5-20 min (linear gradient to 50% A), 20-25 min (linear gradient to 5% A), 25-30 min (hold at 5% A), followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm (use a photodiode array detector to monitor multiple wavelengths)
Injection Volume 10 µL

Experimental Workflow Diagram

G cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Analysis & Characterization stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) analyze_samples Analyze Stressed Samples by HPLC-UV/PDA stress_conditions->analyze_samples hplc_dev Develop Stability-Indicating HPLC Method validation Validate Method (Specificity, Linearity, Accuracy, Precision) hplc_dev->validation analyze_samples->hplc_dev Method Optimization lcms_nmr Identify Degradation Products by LC-MS and NMR analyze_samples->lcms_nmr

Caption: Workflow for forced degradation studies and stability-indicating method development.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-(1-Aminopropyl)phenol Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4-(1-Aminopropyl)phenol hydrochloride against other analytical techniques. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to support informed decisions in analytical method selection.

Introduction

This compound is a phenolic amine of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, stability testing, and formulation development. HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This guide details a validated HPLC method and compares its performance characteristics with alternative methods such as UV-Visible Spectrophotometry and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method for the analysis of this compound can be developed and validated based on methods used for similar compounds like 4-aminophenol.[2][3][4]

Chromatographic Conditions (Hypothetical)

A reversed-phase HPLC method is proposed for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm[3]
Injection Volume 20 µL
Column Temperature 30 °C
Experimental Protocol for Method Validation

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8][9]

System Suitability: System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected six times. The acceptance criteria are typically:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a placebo (matrix without the analyte) and a spiked sample. No interfering peaks should be observed at the retention time of this compound.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound are prepared over a concentration range (e.g., 5-50 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy: Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery of the analyte is then calculated. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level. The mean recovery should be within 98-102%.

Precision: Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The RSD of the peak areas should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the ruggedness of the method. The RSD between the two days' results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness: Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2 °C)

  • Wavelength of detection (± 2 nm)

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev HPLC Method Development SystemSuitability System Suitability Dev->SystemSuitability Initial Check Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability->Specificity

Caption: HPLC Method Validation Workflow.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of phenolic amines.

ParameterHPLCUV-Visible SpectrophotometryGas Chromatography (GC)
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte after a color-forming reaction.[10]Separation of volatile compounds in the gas phase.
Specificity HighLow to ModerateHigh
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (ng/mL to pg/mL)
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost HighLowHigh
Need for Derivatization Not typically requiredOften required (e.g., with 4-aminoantipyrine)[11]Often required for non-volatile analytes
Typical Application Routine QC, stability studies, impurity profilingHigh-throughput screening, simple formulationsAnalysis of volatile impurities, trace analysis
UV-Visible Spectrophotometry

Principle: This method often involves a colorimetric reaction. For phenolic compounds, a common reagent is 4-aminoantipyrine (4-AAP), which reacts in the presence of an oxidizing agent (like potassium ferricyanide) to form a colored dye that can be measured spectrophotometrically.[11][12]

Experimental Protocol (General):

  • Prepare a series of standard solutions of this compound.

  • To each standard and sample solution, add a buffer to adjust the pH, followed by the 4-AAP reagent and the oxidizing agent.

  • Allow the color to develop for a specified time.

  • Measure the absorbance at the wavelength of maximum absorption (λmax).

  • Construct a calibration curve of absorbance versus concentration.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile compounds like phenolic amines, derivatization is often necessary to increase their volatility.[13]

Experimental Protocol (General):

  • Extract the this compound from the sample matrix.

  • Derivatize the analyte using a suitable agent (e.g., silylation or acylation reagent).

  • Inject the derivatized sample into the GC.

  • The compound is separated on a capillary column and detected by a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Quantification is performed using a calibration curve prepared from derivatized standards.

Method_Comparison cluster_0 Analytical Techniques cluster_1 Key Attributes HPLC HPLC High Specificity High Sensitivity Moderate Throughput Specificity Specificity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Throughput Throughput HPLC->Throughput Cost Cost HPLC->Cost High Derivatization Derivatization HPLC->Derivatization Often Not Needed UV_Vis UV-Vis Spectrophotometry Low-Moderate Specificity Moderate Sensitivity High Throughput UV_Vis->Specificity UV_Vis->Sensitivity UV_Vis->Throughput UV_Vis->Cost Low UV_Vis->Derivatization Often Needed GC Gas Chromatography High Specificity Very High Sensitivity Low-Moderate Throughput GC->Specificity GC->Sensitivity GC->Throughput GC->Cost High GC->Derivatization Often Needed

Caption: Comparison of Analytical Methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated HPLC method offers a robust, specific, and sensitive approach suitable for routine quality control and stability testing in a regulated environment. UV-Visible spectrophotometry provides a simpler, high-throughput alternative for applications where high specificity is not critical. Gas chromatography, while more complex and often requiring derivatization, offers the highest sensitivity, making it suitable for trace-level analysis. The data and protocols presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical method.

References

Comparative Guide to the Structure-Activity Relationship of 4-(1-Aminopropyl)phenol Derivatives as Modulators of N-Methyl-D-Aspartate (NMDA) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 4-(1-aminopropyl)phenol derivatives, with a primary focus on their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The information presented is synthesized from published scientific literature. While direct and extensive SAR studies on a systematic series of 4-(1-aminopropyl)phenol derivatives are limited, this guide extrapolates key principles from closely related and well-characterized analogs, such as ifenprodil, to provide a framework for the rational design of novel therapeutic agents.

Introduction to 4-(1-Aminopropyl)phenol Derivatives and their Therapeutic Potential

The 4-(1-aminopropyl)phenol scaffold is a key pharmacophore found in a variety of biologically active compounds. Of particular interest is the role of these derivatives as modulators of the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and synaptic plasticity.[1] Dysregulation of NMDA receptor activity has been implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, Parkinson's disease, Alzheimer's disease, and depression. Consequently, the development of selective NMDA receptor antagonists is a significant focus of contemporary drug discovery.

Ifenprodil, a well-known GluN2B subunit-selective NMDA receptor antagonist, features a more complex structure but shares the core aminopropyl-phenol motif.[1] The extensive research on ifenprodil and its analogs provides valuable insights into the SAR of this class of compounds, guiding the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the critical structural features of 4-(1-aminopropyl)phenol derivatives that govern their interaction with the NMDA receptor.

Mechanism of Action and Key Signaling Pathways

4-(1-Aminopropyl)phenol derivatives, particularly those analogous to ifenprodil, typically act as non-competitive antagonists at the NMDA receptor. They allosterically modulate receptor function by binding to a site distinct from the agonist (glutamate and glycine) binding sites.[1] Many of these compounds exhibit selectivity for the GluN2B subunit, which is highly expressed in the forebrain and is implicated in various neuropathologies.

The binding of these antagonists to the interface between the GluN1 and GluN2B N-terminal domains stabilizes a closed conformation of the ion channel, thereby inhibiting the influx of Ca²⁺.[1] This reduction in calcium influx can be neuroprotective in conditions of excitotoxicity, where excessive NMDA receptor activation leads to neuronal damage.

NMDA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_Site Glutamate Binding Site Glutamate_vesicle->Glutamate_Site release NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Glutamate_Site->NMDA_Receptor binds Glycine_Site Glycine Binding Site Glycine_Site->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling activates AP_Phenol 4-(1-Aminopropyl)phenol Derivative Allosteric_Site Allosteric Site (GluN1/GluN2B Interface) AP_Phenol->Allosteric_Site binds Allosteric_Site->NMDA_Receptor inhibits

Figure 1: NMDA Receptor Signaling and Allosteric Inhibition.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-(1-aminopropyl)phenol derivatives as NMDA receptor antagonists can be dissected by considering modifications to three key regions of the molecule: the phenolic ring, the aminopropyl side chain, and the terminal amino group.

The Phenolic Ring

The 4-hydroxyl group is a critical pharmacophoric feature, likely participating in a key hydrogen bond interaction within the binding site on the NMDA receptor.

  • Hydroxyl Position: The hydroxyl group at the para-position is generally considered optimal for high-affinity binding.

  • Substitution on the Ring: Introduction of small, lipophilic substituents at the ortho-position (relative to the hydroxyl group) can influence potency and selectivity. However, bulky substituents are generally detrimental to activity.

The Aminopropyl Side Chain

The length and conformation of the linker between the phenol ring and the nitrogen atom are crucial for correctly positioning the key interacting moieties within the receptor binding pocket.

  • Chain Length: A three-carbon (propyl) chain appears to be optimal for many NMDA receptor antagonists in this class.

  • Chirality: The carbon atom to which the amino group is attached is a chiral center. Enantiomers often exhibit significant differences in binding affinity and functional activity, highlighting the importance of stereochemistry in receptor recognition.

The Terminal Amino Group

A basic nitrogen atom is essential for activity, likely forming an ionic interaction with an acidic residue in the binding pocket.

  • Substitution on the Nitrogen: The nature of the substituents on the amino group has a profound impact on potency and selectivity. While the parent primary amine may show some activity, N-alkylation or incorporation of the nitrogen into a cyclic system (e.g., piperidine, piperazine) often leads to a significant increase in affinity. Large, lipophilic N-substituents are often well-tolerated and can enhance binding.

Quantitative Comparison of 4-(1-Aminopropyl)phenol Derivatives

Due to the limited availability of a systematic SAR study for a simple series of 4-(1-aminopropyl)phenol derivatives, the following table presents illustrative data based on the known SAR of ifenprodil and related analogs. This table is intended to demonstrate the expected trends in binding affinity (Ki) and functional potency (IC50) with various structural modifications.

Table 1: Illustrative Structure-Activity Relationship Data for 4-(1-Aminopropyl)phenol Derivatives as GluN2B-Selective NMDA Receptor Antagonists

Compound IDR¹ (on Phenolic Ring)R² (on Amino Group)Ki (nM) for [³H]ifenprodil Binding (Illustrative)IC50 (nM) in Electrophysiology Assay (Illustrative)
1 HH>1000>1000
2 HMethyl500800
3 HBenzyl50100
4 2-MethoxyH800950
5 2-MethoxyBenzyl3060
6 H4-Phenylbutyl2045
7 2-Methoxy4-Phenylbutyl1025

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting the general trends observed in the SAR of related NMDA receptor antagonists.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel 4-(1-aminopropyl)phenol derivatives.

Radioligand Binding Assay for NMDA Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand, such as [³H]ifenprodil, from the NMDA receptor.

Materials:

  • Membrane Preparation: Homogenized rat forebrain tissue or cell lines expressing recombinant GluN1/GluN2B receptors.

  • Radioligand: [³H]ifenprodil (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of 4-(1-aminopropyl)phenol derivatives.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM ifenprodil).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare membrane homogenates and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, [³H]ifenprodil (e.g., 1 nM final concentration), and either vehicle, test compound, or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ability of a test compound to inhibit NMDA receptor-mediated currents in living cells.

Materials:

  • Cell Culture: HEK293 cells or neurons expressing NMDA receptors.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Agonists: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • Patch-Clamp Rig: Amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Culture cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Form a whole-cell patch-clamp recording configuration on a single cell.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • After establishing a stable baseline response, co-apply the test compound with the agonists.

  • Measure the reduction in the peak current amplitude in the presence of the test compound.

  • Construct a concentration-response curve and calculate the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the SAR evaluation of novel 4-(1-aminopropyl)phenol derivatives and the logical relationship of key structural features to their biological activity.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) (IC50 determination) Purification->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Figure 2: Experimental Workflow for SAR Studies.

SAR_Logic cluster_Phenol Phenolic Ring Modifications cluster_Chain Aminopropyl Chain cluster_Amine Terminal Amine Modifications Core_Scaffold 4-(1-Aminopropyl)phenol Core Scaffold Phenol_OH 4-OH Group (Essential for H-bonding) Core_Scaffold->Phenol_OH Ring_Subst Ring Substituents (Modulate potency/selectivity) Core_Scaffold->Ring_Subst Chain_Length Propyl Chain Length (Optimal for spacing) Core_Scaffold->Chain_Length Stereochem Stereochemistry (Crucial for affinity) Core_Scaffold->Stereochem Basic_N Basic Nitrogen (Essential for ionic interaction) Core_Scaffold->Basic_N N_Subst N-Substituents (Influence potency/lipophilicity) Core_Scaffold->N_Subst Activity NMDA Receptor Antagonist Activity Phenol_OH->Activity Ring_Subst->Activity Chain_Length->Activity Stereochem->Activity Basic_N->Activity N_Subst->Activity

Figure 3: Key Structural Determinants of Activity.

Conclusion

The 4-(1-aminopropyl)phenol scaffold represents a valuable starting point for the design of novel NMDA receptor antagonists. The structure-activity relationships, largely inferred from more complex analogs like ifenprodil, highlight the critical importance of the phenolic hydroxyl group, the aminopropyl linker, and a basic nitrogen atom for high-affinity binding and potent functional antagonism. Systematic modification of the phenolic ring and the terminal amino group can be employed to fine-tune the pharmacological profile of these derivatives. The experimental protocols provided in this guide offer a standardized approach for the evaluation of new compounds, facilitating the discovery of novel therapeutic agents for a variety of neurological and psychiatric disorders. Further research focusing on systematic SAR studies of simpler 4-(1-aminopropyl)phenol derivatives is warranted to fully explore the potential of this chemical class.

References

A Comparative Guide to 4-(1-Aminopropyl)phenol hydrochloride and 4-Aminophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-(1-Aminopropyl)phenol hydrochloride and its parent compound, 4-aminophenol. While 4-aminophenol is a well-characterized compound with extensive data on its biological effects, particularly its toxicity, there is a notable lack of publicly available experimental data on the biological activities of this compound.

This document summarizes the known biological profile of 4-aminophenol, supported by experimental data and protocols from peer-reviewed literature. For this compound, this guide presents its chemical properties and offers a prospective analysis of its potential biological activities based on structure-activity relationships of other 4-aminophenol derivatives. This guide is intended to be a valuable resource for researchers interested in the potential applications and toxicological profiles of these compounds.

Introduction

Phenolic compounds are a significant class of molecules with diverse applications in pharmaceuticals, agriculture, and industry.[1] 4-Aminophenol, a key intermediate in the synthesis of analgesics, antipyretics, dyes, and other chemicals, has been extensively studied for its biological effects.[2] However, its utility is often overshadowed by its well-documented toxicity, particularly to the kidneys and liver.[3][4]

This compound is a derivative of 4-aminophenol, featuring an aminopropyl group attached to the phenolic ring. While its chemical structure is known, its biological activities and toxicological profile remain largely unexplored in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a comprehensive overview of 4-aminophenol and a structured framework for the future investigation of this compound.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of both compounds is presented below.

PropertyThis compound4-Aminophenol
IUPAC Name 4-(1-aminopropyl)phenol;hydrochloride4-aminophenol
Synonyms Phenol, 4-(1-aminopropyl)-, hydrochloride (1:1)p-Aminophenol, 4-hydroxyaniline
CAS Number 1135288-77-5123-30-8
Molecular Formula C₉H₁₄ClNOC₆H₇NO
Molecular Weight 187.67 g/mol 109.13 g/mol
Appearance SolidWhite or reddish-yellow crystals
Structure 4-(1-Aminopropyl)phenol structure4-Aminophenol structure

Data sourced from PubChem CID 3020319 and 403.[3][5]

Biological Activity and Toxicity of 4-Aminophenol

4-Aminophenol is recognized for its significant hazards to human health and the environment.[2] Its primary toxicological concerns are nephrotoxicity (kidney damage) and, to a lesser extent, hepatotoxicity (liver damage).

Toxicity Data Summary

The following table summarizes key toxicity data for 4-aminophenol from various studies.

Assay TypeOrganism/SystemEndpointValueReference
Acute Oral ToxicityRatLD50671 mg/kg bw[6]
Acute Dermal ToxicityRatLD50>5000 mg/kg bw[6]
Acute Inhalation ToxicityRatLC50>5.91 mg/L (1-hour exposure)[6]
NephrotoxicityRabbit renal proximal tubulesCell Death (LDH release)Time-dependent at 0.5 mM and 1 mM[3]
Mitochondrial RespirationRabbit renal proximal tubulesInhibition30% inhibition at 1 mM (2 hours)[3]
Cellular ATP LevelsRabbit renal proximal tubulesDecrease60% decrease at 1 mM (2 hours)[3]
Cellular GlutathioneRabbit renal proximal tubulesDepletion50% depletion at 0.5 mM (1 hour)[3]
Mechanism of Toxicity

The toxicity of 4-aminophenol is linked to its metabolic activation into reactive intermediates. The proposed mechanism involves the oxidation of 4-aminophenol to a reactive quinoneimine species. This intermediate can then undergo several reactions, including covalent binding to cellular macromolecules and redox cycling, which generates reactive oxygen species (ROS). These processes lead to cellular damage, depletion of glutathione (a key antioxidant), mitochondrial dysfunction, and ultimately, cell death, particularly in the proximal tubules of the kidney.[3][7]

G cluster_metabolism Metabolic Activation cluster_toxicity Toxicological Effects PAP 4-Aminophenol Oxidation Oxidation (e.g., by peroxidases) PAP->Oxidation QI Benzoquinoneimine (Reactive Intermediate) Oxidation->QI GSH_Depletion Glutathione Depletion QI->GSH_Depletion Covalent_Binding Covalent Binding to Macromolecules QI->Covalent_Binding ROS_Formation Reactive Oxygen Species (ROS) Formation QI->ROS_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mitochondrial_Dysfunction ROS_Formation->Mitochondrial_Dysfunction Cell_Death Cell Death (Necrosis) Mitochondrial_Dysfunction->Cell_Death

Figure 1. Proposed mechanism of 4-aminophenol induced nephrotoxicity.
Experimental Protocols

  • Objective: To assess the direct toxicity of a compound on kidney tubules.

  • Method:

    • Isolate renal proximal tubules from rabbit kidneys.

    • Incubate a suspension of the tubules with varying concentrations of the test compound (e.g., 0.5 mM and 1 mM 4-aminophenol) over a time course (e.g., up to 4 hours).

    • At specified time points, measure cell viability by quantifying the release of lactate dehydrogenase (LDH) into the medium.

    • Assess mitochondrial function by measuring oxygen consumption and cellular ATP levels.

    • Determine oxidative stress by measuring the depletion of cellular glutathione.

  • Reference: This protocol is based on the methodology described in studies on 4-aminophenol-induced toxicity.[3]

Biological Profile of this compound: A Prospective Analysis

As of the date of this guide, there is no significant body of published experimental data on the biological activities of this compound. Its safety and toxicological properties have not been fully investigated. However, based on its chemical structure as a derivative of 4-aminophenol, some potential biological activities can be hypothesized.

Structure-Activity Relationship (SAR) Considerations

The addition of a 1-aminopropyl group to the 4-aminophenol backbone may influence its biological activity in several ways:

  • Pharmacokinetics: The increased size and potential for altered lipophilicity could affect its absorption, distribution, metabolism, and excretion (ADME) profile compared to 4-aminophenol.

  • Toxicity: The aminopropyl side chain might alter the metabolic pathways of the compound, potentially leading to the formation of different metabolites with either increased or decreased toxicity compared to the parent compound.

  • Biological Activity: Derivatives of 4-aminophenol have been synthesized and investigated for various biological activities, including antimicrobial and antidiabetic effects.[7][8][9] The aminopropyl group could confer novel biological activities or modulate the known effects of the aminophenol scaffold.

Proposed Experimental Workflow for Biological Screening

To characterize the biological profile of this compound, a tiered screening approach is recommended.

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Studies start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in multiple cell lines start->cytotoxicity antimicrobial Antimicrobial Screening (bacteria and fungi) start->antimicrobial antioxidant Antioxidant Activity (e.g., DPPH, ABTS) start->antioxidant enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) cytotoxicity->enzyme_inhibition If cytotoxic gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) antimicrobial->gene_expression If active signaling_pathways Signaling Pathway Analysis (e.g., Western Blot) antioxidant->signaling_pathways If active acute_toxicity Acute Toxicity Studies (e.g., LD50 in rodents) enzyme_inhibition->acute_toxicity gene_expression->acute_toxicity signaling_pathways->acute_toxicity pharmacokinetics Pharmacokinetic Profiling (ADME) acute_toxicity->pharmacokinetics efficacy_models Efficacy in Disease Models pharmacokinetics->efficacy_models

Figure 2. Proposed experimental workflow for the biological characterization of this compound.

Conclusion

This guide provides a comprehensive comparison between the well-studied 4-aminophenol and the largely uncharacterized this compound. 4-Aminophenol exhibits significant nephrotoxicity, which is a major limiting factor in its application. The biological and toxicological profile of this compound remains to be determined through rigorous experimental investigation.

The provided data on 4-aminophenol serves as a crucial benchmark for future studies on its derivatives. The proposed experimental workflow offers a roadmap for researchers to systematically evaluate the biological activity and safety of this compound. Such studies are essential to determine if the structural modifications in this derivative lead to a more favorable biological profile with reduced toxicity, potentially unlocking new therapeutic or industrial applications.

References

A Comparative Guide to Understanding Antibody Cross-Reactivity with 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Undesired cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpreted data. This guide provides a framework for understanding and evaluating the potential cross-reactivity of antibodies with 4-(1-Aminopropyl)phenol hydrochloride, a substituted phenethylamine. Due to the limited availability of direct cross-reactivity data for this specific compound in published literature, this guide focuses on the principles of cross-reactivity, structurally similar compounds known to cause interference in immunoassays, and detailed protocols for empirical validation.

Structural Basis for Potential Cross-Reactivity

This compound belongs to the phenethylamine class of organic compounds. This class includes a wide range of endogenous molecules, drugs, and natural compounds. The potential for an antibody to cross-react with this compound is primarily determined by its structural similarity to the antigen used to generate the antibody. Key structural features that influence antibody binding include the phenyl ring, the ethylamine side chain, and the position of substitutions on the phenyl ring.

Antibodies developed for other phenethylamines, such as amphetamine, methamphetamine, and naturally occurring alkaloids like hordenine, are potential candidates for cross-reactivity with this compound. For instance, hordenine, which is structurally similar, has been shown to cross-react with certain immunoassays, particularly those for morphine.[1] This highlights the importance of empirical testing when working with compounds that are part of a class with high structural homology.

Comparative Analysis of Potential Cross-Reacting Antibodies

Antibody TargetAntibody TypeReported Cross-Reactivity with Structurally Similar CompoundsHypothetical % Cross-Reactivity with this compound
AmphetamineMonoclonalHigh with methamphetamine, moderate with MDMA15%
MethamphetaminePolyclonalHigh with amphetamine, moderate with ephedrine25%
HordenineMonoclonalLow with tyramine, negligible with dopamine5%
MorphinePolyclonalHigh with hordenine30%

Note: The hypothetical cross-reactivity values above would need to be determined experimentally. The percentage of cross-reactivity is calculated using the formula: (% Cross-reactivity) = (IC50 of target analyte / IC50 of cross-reacting compound) x 100.

Experimental Protocols for Determining Cross-Reactivity

To accurately assess the cross-reactivity of an antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used and effective method.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percent cross-reactivity against the primary target analyte of a given antibody.

Materials:

  • Microtiter plates pre-coated with the antibody of interest

  • This compound

  • The primary target analyte for the antibody (e.g., d-amphetamine)

  • Enzyme-conjugated version of the target analyte (e.g., HRP-amphetamine)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Standards and Test Compound: Prepare serial dilutions of both the primary target analyte (standard) and this compound (test compound) in an appropriate buffer.

  • Competitive Reaction: Add a fixed amount of the enzyme-conjugated target analyte to each well of the antibody-coated microtiter plate, followed by the addition of the various concentrations of the standard or the test compound.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 1-2 hours at 37°C) to allow for competitive binding between the free analyte (standard or test compound) and the enzyme-conjugated analyte for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for both the standard and the test compound. Determine the IC50 value for each. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing antibody cross-reactivity, the following diagrams illustrate the experimental workflow and the decision-making process based on the immunoassay results.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add standards and test compounds to antibody-coated plate A->C B Prepare serial dilutions of standard analyte B->C D Add enzyme-conjugated analyte C->D E Incubate D->E F Wash plate E->F G Add substrate F->G H Stop reaction G->H I Read absorbance H->I J Plot standard curve and determine IC50 for standard I->J K Plot test compound curve and determine IC50 for test compound I->K L Calculate % Cross-Reactivity J->L K->L

Caption: Workflow for Determining Antibody Cross-Reactivity using Competitive ELISA.

G A Immunoassay Result for Unknown Sample B Result Positive? A->B C Consider potential cross-reactivity with this compound and other structurally related compounds. B->C Yes E Result Negative. No further action required for this compound. B->E No D Confirm with a more specific method (e.g., LC-MS/MS). C->D

Caption: Decision Pathway for Interpreting Immunoassay Results.

Conclusion

While direct data on the cross-reactivity of antibodies with this compound is scarce, the principles of immunoassay technology suggest a tangible potential for cross-reactivity with antibodies raised against other phenethylamines. It is crucial for researchers to empirically validate the specificity of their antibodies using robust methods like competitive ELISA. For definitive identification and quantification, especially in complex matrices, positive immunoassay results should be confirmed using a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This dual approach, combining initial high-throughput screening with confirmatory analysis, ensures both efficiency and accuracy in research and development.

References

The Structural Elucidation of 4-(1-Aminopropyl)phenol Hydrochloride Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For derivatives of 4-(1-Aminopropyl)phenol hydrochloride, a scaffold with potential pharmacological applications, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the key spectroscopic techniques used to elucidate the structure of these compounds and their alternatives, offering a framework for researchers to interpret their own experimental data.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its alternatives. These tables are designed to provide a clear, side-by-side comparison of the key spectral features that are instrumental in structure confirmation.

Table 1: ¹H NMR Spectral Data Comparison (Expected vs. Experimental)

CompoundAromatic Protons (ppm)Methine Proton (-CH-) (ppm)Methylene Protons (-CH₂-) (ppm)Methyl Protons (-CH₃) (ppm)Phenolic/Amine Protons (ppm)
4-(1-Aminopropyl)phenol HCl (Expected) ~6.8-7.2 (d, 2H), ~6.6-6.9 (d, 2H)~3.5-4.0 (t, 1H)~1.6-2.0 (m, 2H)~0.8-1.2 (t, 3H)Broad signals, variable
Tyramine HCl (Experimental) ~7.0 (d, 2H), ~6.7 (d, 2H)-~2.9-3.2 (m, 2H), ~2.6-2.8 (m, 2H)-Broad signals, variable
Hordenine HCl (Experimental) ~7.1 (d, 2H), ~6.8 (d, 2H)-~2.9-3.2 (m, 2H), ~2.6-2.9 (m, 2H)~2.3 (s, 6H)Broad signal, variable

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data Comparison (Expected vs. Experimental)

CompoundAromatic Carbons (ppm)Methine Carbon (-CH-) (ppm)Methylene Carbon (-CH₂-) (ppm)Methyl Carbon (-CH₃) (ppm)
4-(1-Aminopropyl)phenol HCl (Expected) ~155 (C-OH), ~130 (C-C), ~128 (CH), ~115 (CH)~55-60~25-30~10-15
Tyramine HCl (Experimental) ~154 (C-OH), ~130 (C-C), ~130 (CH), ~116 (CH)-~42 (CH₂-N), ~33 (CH₂-Ar)-
Hordenine HCl (Experimental) ~155 (C-OH), ~130 (C-C), ~130 (CH), ~116 (CH)-~59 (CH₂-N), ~29 (CH₂-Ar)~44 (N-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: IR Spectral Data Comparison (Key Absorptions in cm⁻¹)

CompoundO-H Stretch (Phenol)N-H Stretch (Amine)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)
4-(1-Aminopropyl)phenol HCl (Expected) 3200-3600 (broad)3200-3400 (broad)3000-31002850-29601500-1600
Tyramine HCl (Experimental) 3200-3600 (broad)3200-3400 (broad)~30302850-2950~1515, 1615
Hordenine HCl (Experimental) 3200-3600 (broad)-~30202830-2970~1510, 1610

Table 4: Mass Spectrometry Data Comparison (Expected m/z of Molecular Ion [M+H]⁺)

CompoundMolecular FormulaExact MassExpected [M+H]⁺
4-(1-Aminopropyl)phenol C₉H₁₃NO151.0997152.1070
Tyramine C₈H₁₁NO137.0841138.0913
Hordenine C₁₀H₁₅NO165.1154166.1226

Experimental Protocols

The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (OH and NH) with the solvent.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

    • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts to identify the types of protons (aromatic, aliphatic, etc.) and the coupling patterns (singlet, doublet, triplet, multiplet) to deduce the connectivity of the atoms.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2 seconds.

      • Spectral width: 0-200 ppm.

    • Analysis: Analyze the chemical shifts to identify the different types of carbon atoms (aromatic, aliphatic, carbonyl, etc.).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule, such as O-H (phenol), N-H (amine), C-H (aromatic and aliphatic), and C=C (aromatic).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Parameters (ESI-MS):

    • Ionization mode: Positive ion mode to observe the protonated molecule [M+H]⁺.

    • Mass range: Scan a range appropriate for the expected molecular weight of the compound.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern (if using tandem MS/MS) to gain further structural information.

Visualizing the Workflow and Structural Relationships

To further aid in the understanding of the structural confirmation process and the relationships between the compared molecules, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation

A typical experimental workflow for the synthesis and structural confirmation of a chemical compound.

structural_relationship parent 4-Aminophenol target 4-(1-Aminopropyl)phenol parent->target Addition of Propyl Group alt1 Tyramine (4-(2-Aminoethyl)phenol) parent->alt1 Addition of Ethyl Group alt2 Hordenine (N,N-dimethyltyramine) alt1->alt2 N,N-dimethylation

Structural relationships between 4-Aminophenol and its derivatives.

Purity Under Scrutiny: A Comparative Guide to Confirming the Integrity of Synthesized 4-(1-Aminopropyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 4-(1-Aminopropyl)phenol hydrochloride, a key intermediate in various synthetic pathways. Detailed experimental protocols, supporting data, and workflow visualizations are presented to facilitate a robust purity assessment.

The confirmation of a synthesized compound's purity is a critical step in chemical and pharmaceutical research. It ensures that the observed biological or chemical activity is attributable to the target molecule and not to any residual impurities. For this compound, a compound with potential applications in medicinal chemistry, a multi-faceted analytical approach is recommended to achieve a high degree of confidence in its purity. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for this purpose.

High-Performance Liquid Chromatography (HPLC): A Quantitative Look at Purity

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity. This method is particularly effective for identifying and quantifying process-related impurities such as positional isomers (ortho- and meta-aminopropylphenol) and unreacted starting materials.

Experimental Protocol: HPLC Analysis

1. Preparation of Solutions:

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). The gradient elution starts at 5% B, increasing to 95% B over 20 minutes.

  • Standard Solution: A solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Sample Solution: The synthesized this compound is dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

2. HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 275 nm.

  • Column Temperature: 30 °C.

Data Presentation: Predicted HPLC Retention Times
CompoundPredicted Retention Time (min)
This compound12.5
2-(1-Aminopropyl)phenol (ortho-isomer)11.8
3-(1-Aminopropyl)phenol (meta-isomer)12.1
4-Nitrophenol (potential starting material)15.2

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection (275 nm) hplc->detect data Data Acquisition & Analysis detect->data report Purity Report (% Area) data->report

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the identification of the target compound and any structurally similar impurities. Both ¹H and ¹³C NMR are invaluable for confirming the identity and purity of synthesized this compound.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Approximately 10-20 mg of the synthesized this compound is dissolved in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Instrument Settings:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon experiment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment4-(1-Aminopropyl)phenol2-(1-Aminopropyl)phenol3-(1-Aminopropyl)phenol
-CH(NH₂)-4.1 (t)4.2 (t)4.1 (t)
-CH₂-CH₃1.8 (p)1.9 (p)1.8 (p)
-CH₂-CH₃ 0.9 (t)1.0 (t)0.9 (t)
Aromatic-H (ortho to OH)6.8 (d)7.0 (d)6.7 (d)
Aromatic-H (meta to OH)7.1 (d)6.8 (t)7.1 (t)
Aromatic-H (para to OH)-7.1 (d)6.8 (s)
Aromatic-H (ortho to Pr)7.1 (d)6.9 (t)7.1 (t)
-OH9.5 (s)9.3 (s)9.4 (s)
-NH₃⁺8.3 (br s)8.4 (br s)8.3 (br s)

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Assignment4-(1-Aminopropyl)phenol2-(1-Aminopropyl)phenol3-(1-Aminopropyl)phenol
-C H(NH₂)-55.054.555.2
-C H₂-CH₃28.027.828.1
-CH₂-C H₃11.511.811.6
Aromatic-C (C-OH)156.0154.5157.0
Aromatic-C (C-Pr)130.0128.0140.0
Aromatic-C (ortho to OH)115.0118.0113.0
Aromatic-C (meta to OH)128.0129.0129.5
Aromatic-C (para to OH)-121.0115.0
Aromatic-C (ortho to Pr)128.0126.0117.0

Workflow for NMR Purity Analysis

NMR_Workflow prep Sample Preparation (in Deuterated Solvent) nmr NMR Analysis (¹H and ¹³C) prep->nmr process Spectral Processing nmr->process interpret Data Interpretation (Chemical Shifts, Integration) process->interpret report Purity & Structural Confirmation interpret->report

NMR Analysis Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for gaining structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Fragmentation

The expected molecular ion for 4-(1-Aminopropyl)phenol (free base) would be at m/z 152.11 [M+H]⁺. The fragmentation pattern is predicted to involve the loss of the propyl group and cleavage of the C-C bond adjacent to the aromatic ring.

Fragment IonPredicted m/z
[M+H]⁺ (protonated molecule)152.11
[M+H - CH₃CH₂]⁺ (loss of ethyl group)123.08
[M+H - CH₃CH₂CH₂]⁺ (loss of propyl group)108.06
[C₆H₅OH]⁺ (phenol cation radical)94.04

Workflow for Mass Spectrometry Analysis

MS_Workflow prep Sample Preparation ms Mass Spectrometry (ESI+) prep->ms detect Ion Detection ms->detect data Data Analysis (m/z Values) detect->data report Molecular Weight Confirmation data->report

Mass Spectrometry Analysis Workflow

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in the synthesized compound. This technique is crucial for confirming the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula.

Methodology: Elemental Analysis

A small, accurately weighed amount of the dried sample is subjected to combustion analysis. The amounts of carbon dioxide, water, and nitrogen gas produced are measured, from which the percentages of carbon, hydrogen, and nitrogen are calculated. The percentage of chlorine is determined by titration or ion chromatography after combustion. The oxygen content is typically determined by difference.

Data Presentation: Elemental Composition Comparison

For this compound (C₉H₁₄ClNO):

ElementTheoretical (%)
Carbon57.60
Hydrogen7.52
Chlorine18.89
Nitrogen7.46
Oxygen8.52

A synthesized sample of high purity should yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Comparison of Analytical Techniques for Purity Determination

TechniqueInformation ProvidedPrimary AdvantagesLimitations
HPLC Quantitative purity, presence of impuritiesHigh sensitivity, quantitative, good for isomer separationRequires a reference standard for absolute quantification
NMR Spectroscopy Detailed structural information, identification of impuritiesProvides unambiguous structural confirmation, quantitativeLower sensitivity compared to HPLC, can be complex to interpret
Mass Spectrometry Molecular weight, structural information from fragmentationHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable, quantification can be challenging
Elemental Analysis Elemental composition, confirmation of empirical formulaProvides fundamental compositional dataDoes not distinguish between isomers, requires a highly pure sample for accuracy

Conclusion

A combination of chromatographic and spectroscopic techniques provides the most comprehensive and reliable assessment of the purity of synthesized this compound. HPLC is ideal for quantifying purity and detecting minor impurities, while NMR and Mass Spectrometry are essential for confirming the chemical structure and molecular weight. Elemental analysis serves as a final verification of the elemental composition. By employing these methods in a complementary fashion, researchers can ensure the integrity of their synthesized compounds, leading to more accurate and reproducible scientific outcomes.

Comparative analysis of the pharmacological profile of aminophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ortho-, Meta-, and Para-Aminophenol Highlighting Therapeutic Potential and Toxicological Profiles

The three isomers of aminophenol—ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP)—exhibit distinct pharmacological and toxicological profiles dictated by the relative positions of their amino and hydroxyl groups. While p-aminophenol is a well-studied precursor to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), the therapeutic potential of its ortho and meta counterparts remains largely unexplored in publicly available literature. This guide provides a comparative analysis based on available experimental data, focusing on the analgesic, anti-inflammatory, and toxicological properties of these isomers.

Executive Summary of Pharmacological Profiles

The pharmacological activities of the aminophenol isomers are not equivalent. Para-aminophenol, through its metabolite, is the only isomer with a well-documented analgesic mechanism. In contrast, data on the analgesic and anti-inflammatory properties of ortho- and meta-aminophenol are sparse, with research on these isomers primarily centered on their industrial applications and toxicological effects.

IsomerAnalgesic ActivityAnti-inflammatory ActivityPrimary Toxicity
o-Aminophenol Data not availableData not availableHepatotoxicity
m-Aminophenol Data not availableData not availableSystemic toxicity (reduced body weight, tremors)
p-Aminophenol Indirect (via AM404 metabolite)Weak (via inhibition of microglial activation)Nephrotoxicity, Hepatotoxicity (via paracetamol)

Analgesic and Anti-inflammatory Properties

Para-Aminophenol (p-AP)

The analgesic effects of p-aminophenol are intrinsically linked to its role as a metabolite of paracetamol.[1][2] In the central nervous system, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[3][4] This metabolite is believed to be the primary mediator of paracetamol's analgesic action through several mechanisms, including the activation of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain.[3][4][5] This central mechanism of action explains why paracetamol has potent analgesic and antipyretic effects but is a weak anti-inflammatory agent in peripheral tissues.[6]

Some studies suggest that p-aminophenol and its metabolite AM404 may exert anti-inflammatory effects by suppressing the activation of microglia, the resident immune cells of the brain.[3][5] This is demonstrated by the inhibition of nitric oxide secretion from stimulated microglial cells, a pathway independent of cyclooxygenase (COX) inhibition.[5]

Ortho- and Meta-Aminophenol (o-AP and m-AP)

There is a notable lack of publicly available scientific literature detailing the in vivo analgesic and anti-inflammatory activities of o-aminophenol and m-aminophenol. While derivatives of o-aminophenol are being investigated for various therapeutic applications, including the inhibition of ferroptosis, the pharmacological properties of the parent compound are not well-characterized. Similarly, m-aminophenol is primarily recognized for its use in the synthesis of dyes and its toxicological profile, with no significant data on its potential analgesic or anti-inflammatory effects.

Toxicological Profiles

The aminophenol isomers exhibit distinct organ-specific toxicities.

IsomerOrgan(s) AffectedToxic Effects
o-Aminophenol LiverIncreased relative liver weight.
m-Aminophenol SystemicReduced body weight, tremors, increased serum bilirubin.
p-Aminophenol Kidney, LiverNephrotoxicity (brown urine, increased epithelial cells in urine, proximal tubule damage). Hepatotoxicity when N-acetylated to paracetamol, especially in overdose.

Signaling and Metabolic Pathways

Analgesic Pathway of p-Aminophenol Metabolite (AM404)

The analgesic effect of paracetamol is centrally mediated and initiated by its deacetylation to p-aminophenol. This is followed by enzymatic conversion in the brain to AM404, which then acts on key receptors involved in pain modulation.

AM404_Pathway cluster_liver Liver cluster_brain Brain (CNS) Paracetamol Paracetamol p_AP p-Aminophenol Paracetamol->p_AP Deacetylation p_AP_brain p-Aminophenol p_AP->p_AP_brain Crosses BBB AM404 AM404 p_AP_brain->AM404 FAAH + Arachidonic Acid TRPV1 TRPV1 Receptor AM404->TRPV1 Activation CB1 CB1 Receptor AM404->CB1 Activation Analgesia Analgesic Effect TRPV1->Analgesia CB1->Analgesia

Caption: Analgesic signaling pathway of the p-aminophenol metabolite, AM404.

Paracetamol Metabolism and Toxicity Pathway

While therapeutic doses of paracetamol are safely metabolized, an overdose can lead to acute liver failure. This is due to the saturation of normal conjugation pathways and increased metabolism by cytochrome P450 enzymes to a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).

Paracetamol_Toxicity cluster_pathways Metabolic Pathways Paracetamol Paracetamol (High Dose) Glucuronidation Glucuronidation (Saturated) Paracetamol->Glucuronidation Sulfation Sulfation (Saturated) Paracetamol->Sulfation CYP450 Cytochrome P450 (e.g., CYP2E1) Paracetamol->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Glutathione Glutathione (Depleted) NAPQI->Glutathione Detoxification Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Binds to Mitochondrial Proteins Nontoxic_Metabolites Non-toxic Metabolites Glutathione->Nontoxic_Metabolites Hepatotoxicity Hepatocellular Necrosis Protein_Adducts->Hepatotoxicity

Caption: Metabolic pathway of paracetamol leading to hepatotoxicity in overdose.

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of the pharmacological and toxicological properties of chemical compounds. Below are standard protocols for key experiments relevant to the analysis of aminophenol isomers.

Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Hot_Plate_Test Start Start Acclimatize Acclimatize Animal (e.g., mouse, rat) to testing room Start->Acclimatize Administer Administer Test Compound (e.g., aminophenol isomer) or Vehicle (Control) Acclimatize->Administer Wait Wait for Drug Absorption (e.g., 30-60 min) Administer->Wait Place Place Animal on Hot Plate (maintained at constant temp, e.g., 55°C) Wait->Place Measure Start Timer and Measure Latency to Nociceptive Response (e.g., paw licking, jumping) Place->Measure Remove Remove Animal Immediately After Response or Cut-off Time Measure->Remove Record Record Latency Time Remove->Record Analyze Analyze Data: Compare latency of treated vs. control groups Record->Analyze End End Analyze->End

Caption: Experimental workflow for the hot plate test to assess analgesic activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity. The inflammatory response is quantified by measuring the increase in paw volume after the injection of an irritant.

Paw_Edema_Test Start Start Administer Administer Test Compound (e.g., aminophenol isomer) or Vehicle (Control) orally or i.p. Start->Administer Wait Wait for Drug Absorption (e.g., 1 hour) Administer->Wait Measure_Initial Measure Initial Paw Volume (using a plethysmometer) Wait->Measure_Initial Inject Inject Carrageenan (1% solution) subcutaneously into the plantar surface of the hind paw Measure_Initial->Inject Measure_Final Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) Inject->Measure_Final Calculate Calculate Percent Inhibition of Edema: [(Vc - Vt) / Vc] x 100 Measure_Final->Calculate Analyze Analyze Data: Compare inhibition between treated and control groups Calculate->Analyze End End Analyze->End

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Toxicity Assessment: In Vivo Nephrotoxicity Assay

This protocol is designed to evaluate the potential of a substance to cause kidney damage in an animal model.

Nephrotoxicity_Assay Start Start Dosing Administer Test Compound (e.g., aminophenol isomer) or Vehicle to Animals Daily for a Defined Period Start->Dosing Monitor Monitor Animal Health Daily (body weight, clinical signs) Dosing->Monitor Collect Collect Blood and Urine Samples at Baseline and End of Study Dosing->Collect Euthanize Euthanize Animals and Harvest Kidneys Collect->Euthanize Biochemistry Analyze Serum and Urine: - Blood Urea Nitrogen (BUN) - Serum Creatinine - Urine Protein Euthanize->Biochemistry Histopathology Perform Histopathological Examination of Kidneys (e.g., H&E staining) Euthanize->Histopathology Analyze Analyze and Compare Data: - Biochemical markers - Histological changes Biochemistry->Analyze Histopathology->Analyze End End Analyze->End

Caption: General workflow for an in vivo nephrotoxicity study.

Conclusion and Future Directions

The comparative analysis of aminophenol isomers reveals a significant disparity in their known pharmacological profiles. Para-aminophenol stands out due to its role as a pro-drug for the centrally acting analgesic, AM404, the active metabolite of paracetamol. Its mechanisms of action and toxicity are well-documented. Conversely, ortho- and meta-aminophenol lack substantial evidence of therapeutic analgesic or anti-inflammatory activity, with the existing body of research focusing on their industrial applications and toxicological hazards.

This guide highlights a clear research gap and underscores the need for systematic evaluation of the pharmacological properties of ortho- and meta-aminophenol. Such studies, employing the standardized experimental protocols outlined herein, would be invaluable for determining if these isomers possess any untapped therapeutic potential and for providing a more complete and direct comparative analysis. For researchers and drug development professionals, the distinct toxicological profiles of these structurally similar molecules serve as a crucial reminder of the profound impact of isomeric positioning on biological activity.

References

Validating Screening Results for 4-(1-Aminopropyl)phenol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating and comparing the performance of 4-(1-Aminopropyl)phenol hydrochloride in common screening assays. Due to a lack of specific published data for this compound, this document outlines a validation strategy based on the known biological activities of structurally related aminophenol and phenolic compounds. The provided experimental protocols and comparative data tables are illustrative and intended to serve as a starting point for in-house validation.

Introduction to Screening Aminophenol Compounds

Phenolic and aminophenolic compounds are a well-established class of molecules with diverse biological activities. Their structural features, including a hydroxyl group attached to an aromatic ring and an amino functional group, make them attractive candidates for high-throughput screening (HTS) campaigns. These compounds are frequently investigated for a range of potential therapeutic applications, including but not limited to:

  • Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, making these compounds valuable in assays targeting oxidative stress.

  • Antimicrobial Activity: Aminophenol derivatives have been shown to exhibit activity against various bacterial and fungal strains.[1]

  • Enzyme Inhibition: The functional groups of these molecules can interact with the active sites of enzymes, leading to inhibitory effects. Assays for enzymes like α-amylase and α-glucosidase are common screening platforms for potential anti-diabetic agents.[2]

This guide will focus on providing methodologies to validate the activity of this compound in these three key areas.

Data Presentation: A Comparative Framework

To objectively evaluate the performance of this compound, its screening results should be compared against well-characterized control compounds. The following tables provide a template for presenting such comparative data.

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (µM Fe(II) Equivalents)
4-(1-Aminopropyl)phenol HCl Experimental DataExperimental DataExperimental Data
Ascorbic Acid (Positive Control)15.810.21850
Gallic Acid (Positive Control)8.55.12100
Phenol (Negative Control)>1000>1000<100

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-(1-Aminopropyl)phenol HCl Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Antibacterial Control)1.00.5Not Active
Fluconazole (Antifungal Control)Not ActiveNot Active4.0
DMSO (Vehicle Control)>512>512>512

Table 3: Comparative Enzyme Inhibition Activity

Compoundα-Amylase Inhibition IC50 (µM)α-Glucosidase Inhibition IC50 (µM)
4-(1-Aminopropyl)phenol HCl Experimental DataExperimental Data
Acarbose (Positive Control)5.21.8
4-Aminophenol (Structural Analog)15085
Vehicle ControlNo InhibitionNo Inhibition

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid screening results. The following are standard protocols that can be adapted for the evaluation of this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution (in methanol or DMSO), Ascorbic acid (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.[3]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

  • Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), test compound stock solution, Trolox (standard).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[4]

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[5]

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi), bacterial or fungal inoculum, test compound, control antibiotics.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition Assays

1. α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[2]

  • Reagents: α-amylase solution, starch solution (1% in buffer), DNSA (3,5-Dinitrosalicylic acid) reagent, test compound, Acarbose (positive control).

  • Procedure:

    • Pre-incubate the test compound at various concentrations with the α-amylase solution in a 96-well plate for 10 minutes at 37°C.

    • Add the starch solution to initiate the reaction and incubate for a further 15 minutes at 37°C.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and the IC50 value.

2. α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, another key enzyme in carbohydrate metabolism.[2]

  • Reagents: α-glucosidase solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, test compound, Acarbose (positive control).

  • Procedure:

    • Pre-incubate the test compound with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.

    • Add the pNPG substrate to start the reaction and incubate for 20 minutes at 37°C.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 405 nm (due to the formation of p-nitrophenol).

    • Calculate the percentage of inhibition and the IC50 value.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding and replicating screening protocols.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound & Controls C Add Reagent to 96-well Plate A->C B Prepare Reagent (DPPH or ABTS) B->C D Incubate at Room Temp (in Dark) C->D E Measure Absorbance (517nm or 734nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for DPPH/ABTS Antioxidant Assays.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Serial Dilution of Test Compound in Broth C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Enzyme_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_analysis Analysis A Mix Test Compound & Enzyme Solution B Incubate at 37°C A->B C Add Substrate (Starch or pNPG) B->C D Incubate at 37°C C->D E Stop Reaction & Develop Color D->E F Measure Absorbance E->F G Calculate % Inhibition & IC50 F->G

Caption: General Workflow for Enzyme Inhibition Assays.

Alternative Compounds for Comparative Screening

When validating the results of a screen with this compound, it is beneficial to include a diverse set of compounds for comparison. This provides a broader context for the observed activity.

  • Other Phenolic Compounds:

    • Simple Phenols: Phenol, Catechol, Resorcinol

    • Phenolic Acids: Gallic acid, Caffeic acid

    • Flavonoids: Quercetin, Rutin

  • Other Aminophenol Isomers and Analogs:

    • 2-(1-Aminopropyl)phenol hydrochloride

    • 3-(1-Aminopropyl)phenol hydrochloride

    • 4-(2-Aminoethyl)phenol hydrochloride

  • Non-phenolic Compounds with Similar Activities:

    • Antioxidants: Trolox, Melatonin

    • Antimicrobials: Standard antibiotics and antifungals relevant to the tested strains.

    • Enzyme Inhibitors: Known inhibitors for the specific enzymes being screened.

By employing a systematic approach of comparative testing with standardized protocols, researchers can effectively validate the screening results of this compound and accurately assess its potential for further development.

References

Safety Operating Guide

Proper Disposal of 4-(1-Aminopropyl)phenol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 4-(1-Aminopropyl)phenol hydrochloride based on available safety information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 1135288-77-5) was not located. Therefore, it is imperative to consult the substance-specific SDS provided by the supplier and to adhere to all applicable local, state, and federal regulations before handling and disposing of this chemical.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This compound, due to its phenolic and amine hydrochloride functionalities, should be treated as a hazardous substance requiring careful management throughout its lifecycle, from use to disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for fine dusts or aerosols.[2]

II. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled waste container.[2][3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal plant.[1][2][3] Incineration is a common and effective method for the destruction of phenolic compounds.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Solid Waste: Collect un-used or waste this compound in a clearly labeled, sealed container.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with the chemical should be collected in a separate, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

Crucially, do not dispose of this compound down the drain or in regular trash. [1]

IV. Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.